Product packaging for Methyl 2-(Methylsulfonamido)phenylacetate(Cat. No.:CAS No. 117239-82-4)

Methyl 2-(Methylsulfonamido)phenylacetate

Cat. No.: B172119
CAS No.: 117239-82-4
M. Wt: 150.22 g/mol
InChI Key: GGXQFGLHGRJPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(Methylsulfonamido)phenylacetate is a high-value chemical building block for advanced organic synthesis and pharmaceutical research. Its core research value lies in its role as a key precursor in the synthesis of complex alpha-aryl- and alpha-alkenylglycine derivatives via the Petasis-Borono Mannich reaction . This catalyst-free, multicomponent reaction leverages the sulfonamide group as the amine component, enabling the efficient generation of a diverse array of functionalized alpha-amino acid derivatives, which are crucial scaffolds in medicinal chemistry and drug discovery . Furthermore, structural analogs and related compounds featuring the phenylacetate backbone and sulfonamido functionality have demonstrated significant pharmacological activity in scientific investigations. For instance, such compounds have been developed as kappa opioid receptor agonists and have been explored in patents for the prevention and treatment of pruritus (itching) . This highlights the potential of this compound as a critical intermediate in the development of novel therapeutic agents targeting the central nervous system and other physiological pathways. Researchers utilize this compound to create novel molecular entities with potential applications in various disease models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B172119 Methyl 2-(Methylsulfonamido)phenylacetate CAS No. 117239-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(methanesulfonamido)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQFGLHGRJPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of Methyl 2-(Methylsulfonamido)phenylacetate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties of Methyl 2-(4-(methylsulfonyl)phenyl)acetate

The following table summarizes the known quantitative data for Methyl 2-(4-(methylsulfonyl)phenyl)acetate.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄SInferred from structure
Molecular Weight 228.26 g/mol Calculated
Appearance Not Specified
¹H-NMR (CDCl₃, δ ppm) 7.91 (d, 2H); 7.50 (d, 2H); 3.74 (s, 2H); 3.73 (s, 3H); 3.05 (s, 3H)[1]

Experimental Protocols

Synthesis of Methyl 2-(4-(methylsulfonyl)phenyl)acetate[1]

A detailed methodology for the synthesis of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is provided below.

Materials:

  • 4-(Methanesulfonyl)phenyl acetic acid (21.8 g, 101 mmol)

  • Methanol (250 mL)

  • Concentrated sulfuric acid (1 mL)

  • 10% aqueous sodium bicarbonate (200 mL)

  • Ethyl acetate (200 mL)

  • Water (100 mL)

  • Anhydrous sodium sulphate

Procedure:

  • A solution of 4-(methanesulfonyl)phenyl acetic acid (21.8 g, 101 mmol), methanol (250 mL), and concentrated sulfuric acid (1 mL) was heated under reflux for 16 hours.

  • The reaction mixture was allowed to cool to 25°C and then evaporated to dryness in vacuo.

  • The resulting residue was taken up in 10% aqueous sodium bicarbonate (200 mL) and ethyl acetate (200 mL).

  • The aqueous phase was isolated and extracted with additional ethyl acetate (2 x 200 mL).

  • The combined organic phases were washed with water (100 mL).

  • The organic layer was dried with anhydrous sodium sulphate.

  • The solvent was evaporated to dryness in vacuo to yield methyl 4-(methanesulfonyl)phenyl acetate.

Yield: 24.0 g (100%)[1]

Signaling Pathways and Experimental Workflows

A thorough search of available scientific literature did not yield any information on the involvement of "Methyl 2-(Methylsulfonamido)phenylacetate" or the related compound "Methyl 2-(4-(methylsulfonyl)phenyl)acetate" in specific biological signaling pathways. Similarly, no complex experimental workflows involving these compounds have been described that would necessitate visual representation. Therefore, no diagrams in the DOT language can be provided at this time.

Conclusion

While direct experimental data for "this compound" is scarce, the synthesis and characterization of the related compound, Methyl 2-(4-(methylsulfonyl)phenyl)acetate, provide a valuable reference point for researchers working with substituted phenylacetate derivatives. The provided synthesis protocol offers a clear and reproducible method for obtaining this class of compound. Further research is required to elucidate the biological activities and potential signaling pathway interactions of these molecules.

References

Spectroscopic Analysis of Methyl 2-(Methylsulfonamido)phenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide acknowledges the current lack of available data and instead provides a foundational framework for the spectroscopic characterization of this molecule, should it be synthesized. The following sections detail the expected spectroscopic characteristics based on the compound's structure and provide generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data

While experimental data is unavailable, the chemical structure of Methyl 2-(Methylsulfonamido)phenylacetate allows for the prediction of its key spectroscopic features. These predictions are valuable for researchers planning the synthesis and characterization of this compound.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the methyl ester protons, and the methylsulfonamido protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.8m4HAr-H
~3.8s2HCH
~3.7s3HOCH
~3.0s3HSO₂CH
Predicted ¹³C NMR Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would provide information on all the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C =O
~125-140Ar-C
~52OC H₃
~41C H₂
~40SO₂C H₃
Predicted IR Data

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the sulfonyl group, and the N-H bond of the sulfonamide.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~1735C=O stretch (ester)
~1340 and ~1160S=O stretch (sulfonyl)
Predicted Mass Spectrometry Data

Mass spectrometry (MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
[M]⁺Molecular Ion
[M - OCH₃]⁺Loss of methoxy group
[M - COOCH₃]⁺Loss of methyl ester group

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. These would need to be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a gas chromatograph (GC-MS) or a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a projected spectroscopic profile and standardized methodologies that can be applied to "this compound." The successful synthesis and subsequent detailed spectroscopic analysis are necessary to confirm these predictions and fully characterize this compound.

"Methyl 2-(Methylsulfonamido)phenylacetate" CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the specific compound, Methyl 2-(Methylsulfonamido)phenylacetate, did not yield a registered CAS number or documented physical constants in publicly accessible chemical databases and scientific literature.

Extensive searches were conducted using a variety of synonyms and structural descriptors, including:

  • This compound

  • Methyl 2-(N-methylsulfonamido)phenylacetate

  • Methyl 2-(methanesulfonamido)phenylacetate

  • ortho-(methylsulfonamido)phenylacetic acid methyl ester

  • 2-(methylsulfonylamino)phenylacetic acid methyl ester

  • N-mesyl-2-aminophenylacetic acid methyl ester

These inquiries consistently resulted in information for related but structurally distinct compounds, such as:

  • Isomers with the methylsulfonamido group at the para (4) or meta (3) position of the phenyl ring.

  • The corresponding carboxylic acids (e.g., 2-(Methylsulfonamido)phenylacetic acid).

  • Analogues with different functional groups at the 2-position (e.g., methylamino).

This lack of specific data indicates that "this compound" is likely not a commercially available or widely studied compound. Therefore, the core requirements of this technical guide, including the presentation of quantitative data and detailed experimental protocols, cannot be fulfilled at this time.

Synthetic Considerations

While no direct synthesis for this compound has been found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following diagram outlines a potential workflow for its preparation.

Synthesis_Workflow cluster_start Starting Material cluster_esterification Esterification cluster_sulfonylation Sulfonylation 2-Aminophenylacetic_acid 2-Aminophenylacetic acid Methyl_2-aminophenylacetate Methyl 2-aminophenylacetate 2-Aminophenylacetic_acid->Methyl_2-aminophenylacetate Methanol, Acid catalyst (e.g., H2SO4) Target_Compound This compound Methyl_2-aminophenylacetate->Target_Compound Methanesulfonyl chloride, Base (e.g., Pyridine or Triethylamine)

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves two key steps:

  • Esterification: The starting material, 2-Aminophenylacetic acid, would first undergo esterification to form Methyl 2-aminophenylacetate. This is a standard reaction typically carried out in methanol with an acid catalyst.

  • Sulfonylation: The resulting amino ester would then be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the desired N-sulfonamide, yielding this compound.

It is important to note that this is a theoretical pathway. The actual experimental conditions, such as reaction times, temperatures, and purification methods, would need to be optimized. The physical and chemical properties of the final product would also require thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of available data necessitates its de novo synthesis and characterization. The proposed synthetic workflow provides a logical starting point for such an endeavor. Any future work that successfully synthesizes and characterizes "this compound" would be a valuable contribution to the chemical literature.

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylsulfonamido)phenylacetate is a molecule of interest within the broader class of sulfonamide-containing compounds, which are known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific molecule, this technical guide provides a comprehensive overview of its predicted molecular structure and conformational properties based on computational modeling and analysis of structurally related compounds. This document outlines the probable geometric parameters, details generalized experimental protocols for characterization, and presents a potential logical workflow for its analysis. This guide serves as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based therapeutic agents.

Molecular Structure

The molecular structure of this compound consists of a central phenyl ring substituted at the 2-position with both a methylsulfonamido group (-NHSO₂CH₃) and a methyl acetate group (-CH₂COOCH₃). The presence of the sulfonamide and ester functional groups, along with the ortho substitution pattern on the phenyl ring, dictates the molecule's overall geometry and conformational flexibility.

Predicted Molecular Structure:

Synthesis_Workflow Reactants Methyl 2-aminophenylacetate + Methanesulfonyl Chloride Reaction Reaction in Pyridine or Triethylamine Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization PPAR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound PPARa_RXR PPARα-RXR Heterodimer Compound->PPARa_RXR Binding and Activation PPRE PPRE on Target Genes PPARa_RXR->PPRE Translocation and Binding Transcription Transcription of Genes (e.g., for fatty acid oxidation) PPRE->Transcription Initiation

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(Methylsulfonamido)phenylacetate is a novel organic molecule incorporating both a sulfonamide and a phenylacetate moiety. This unique structural combination suggests the potential for a range of biological activities, drawing from the established pharmacological profiles of both parent compound classes. Sulfonamides are a well-known class of synthetic antimicrobial agents and have also been successfully developed as anti-inflammatory agents, diuretics, and anticancer drugs. The phenylacetate group is also found in various biologically active compounds. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, detailed experimental methodologies for its evaluation, and insights into the possible signaling pathways it may modulate.

Potential Biological Activities

Based on its structural components, this compound is hypothesized to exhibit the following biological activities:

  • Antibacterial Activity: The sulfonamide group is a classic pharmacophore for antibacterial action.

  • Anti-inflammatory Activity: Many sulfonamide-containing compounds, particularly those with a methylsulfonyl group, are known to be potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Recent research has highlighted the potential of novel sulfonamide derivatives as cytotoxic agents against various cancer cell lines.

Data Presentation: Illustrative Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental evaluation of this compound. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Hypothetical In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus12815
Escherichia coli25612
Pseudomonas aeruginosa>512-
Bacillus subtilis6418

Table 2: Hypothetical In Vitro Anti-inflammatory Activity (COX Inhibition)

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-115.2
COX-20.819

Table 3: Hypothetical In Vitro Anticancer Activity

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)25.5
A549 (Lung)42.1
HeLa (Cervical)>100

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's potential biological activities.

Antibacterial Activity Assays
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of the MHA plates.

  • Application of Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters.[1]

Anti-inflammatory Activity Assay (In Vitro COX Inhibition Assay)

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening assays.[2][3][4][5]

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a fluorescent probe or colorimetric substrate as per the manufacturer's instructions. Reconstitute purified COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarity to other known bioactive sulfonamides.

antibacterial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Sulfonamide This compound (Hypothesized) Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Dihydrofolate Synthetase Dihydrofolate Dihydrofolic Acid Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase NucleicAcids Purines, Thymidine (DNA/RNA Synthesis) Tetrahydrofolate->NucleicAcids

Hypothesized Antibacterial Mechanism of Action.

anti_inflammatory_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound (Hypothesized) Compound->COX2 Inhibition

Hypothesized Anti-inflammatory Mechanism of Action.
Experimental Workflows

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Workflow for MIC Determination.

cox_assay_workflow start Start setup_plate Add Buffer, Heme, and COX Enzyme to 96-Well Plate start->setup_plate add_inhibitor Add Test Compound (Various Concentrations) setup_plate->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 minutes add_inhibitor->pre_incubate start_reaction Initiate Reaction with Arachidonic Acid pre_incubate->start_reaction measure Measure Fluorescence/Absorbance Kinetically start_reaction->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Workflow for In Vitro COX Inhibition Assay.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a promising potential for biological activity, particularly in the areas of antibacterial, anti-inflammatory, and anticancer research. The presence of the sulfonamide and phenylacetate moieties provides a strong rationale for investigating this compound further. The experimental protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers to design and execute studies to elucidate the true pharmacological profile of this novel compound. Future in-depth studies are warranted to confirm these hypothesized activities and to explore the full therapeutic potential of this compound.

References

The Enigmatic Synthesis of Methyl 2-(Methylsulfonamido)phenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Profile

A summary of the basic chemical properties of Methyl 2-(Methylsulfonamido)phenylacetate is provided below.

PropertyValueSource
CAS Number 117239-82-4N/A
Molecular Formula C₁₀H₁₃NO₄SN/A
Molecular Weight 243.28 g/mol N/A
IUPAC Name methyl 2-(2-(methylsulfonamido)phenyl)acetateN/A

Hypothetical Synthesis and Isolation

In the absence of a documented specific synthesis, a potential route to this compound can be extrapolated from general methods for the synthesis of phenylacetic acid derivatives and N-arylsulfonamides. A plausible two-step synthetic workflow is outlined below.

Experimental Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Isolation and Purification A Methyl 2-aminophenylacetate C Reaction Vessel (with base, e.g., Pyridine or Triethylamine) A->C B Methanesulfonyl chloride B->C D This compound (Crude) C->D Formation of Sulfonamide E Crude Product F Work-up (e.g., Aqueous wash, Extraction) E->F G Purification (e.g., Column Chromatography or Recrystallization) F->G H Pure this compound G->H

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Sulfonylation of Methyl 2-aminophenylacetate

The synthesis would likely commence with the sulfonylation of a commercially available starting material, Methyl 2-aminophenylacetate.

Protocol:

  • Dissolve Methyl 2-aminophenylacetate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by Thin Layer Chromatography, TLC, for completion).

Step 2: Isolation and Purification

Following the completion of the reaction, a standard aqueous work-up and purification procedure would be employed to isolate the final product.

Protocol:

  • Quench the reaction mixture with water or a dilute acidic solution (e.g., 1M HCl) to neutralize the excess base.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Potential Biological Significance

While no specific biological activity for this compound has been reported in the searched literature, the broader class of N-sulfonylamino acid derivatives has been investigated for various therapeutic applications. For instance, some N-sulfonylamino acid derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), such as type IV collagenase (MMP-2 and MMP-9). These enzymes are implicated in cancer cell invasion and metastasis, making their inhibitors a subject of interest in oncology research.

The structural motif of a phenylacetic acid derivative is also present in many non-steroidal anti-inflammatory drugs (NSAIDs). However, without experimental data, any potential biological role for this compound remains speculative.

Conclusion

"this compound" remains a compound for which detailed discovery and synthesis information is not publicly documented. The technical guide provided here offers a plausible synthetic route and context based on established chemical principles and the known activities of related compound classes. Further research and publication are necessary to fully elucidate the specific properties and potential applications of this molecule. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.

An In-Depth Technical Guide on Methyl 2-(Methylsulfonamido)phenylacetate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylsulfonamido)phenylacetate and its analogues represent a class of organic compounds with potential applications in medicinal chemistry. This technical guide aims to provide a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound class. Due to the limited publicly available data on this compound itself, this guide draws upon information available for structurally related analogues, including isomers and precursor molecules, to provide a foundational understanding for researchers in the field.

Introduction

The core structure of this compound combines a phenylacetate moiety with a methylsulfonamido group. The phenylacetic acid scaffold is found in various biologically active molecules. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to mimic a carboxylic acid group and participate in hydrogen bonding with biological targets. The strategic combination of these two functionalities in this compound suggests its potential for interacting with various biological systems.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound (CAS 117239-82-4) is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of related compounds, such as its structural isomer, Methyl 2-(4-(methylsulfonyl)phenyl)acetate.

A likely synthetic pathway would involve a two-step process starting from 2-aminophenylacetic acid:

  • Sulfonylation: Reaction of 2-aminophenylacetic acid with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form 2-(methylsulfonamido)phenylacetic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester, this compound, using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or by reaction with a methylating agent such as methyl iodide in the presence of a base.

General Experimental Protocol (Inferred)

Step 1: Synthesis of 2-(Methylsulfonamido)phenylacetic Acid

  • To a solution of 2-aminophenylacetic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine) is added.

  • The reaction mixture is cooled in an ice bath.

  • Methanesulfonyl chloride is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction is worked up by washing with an acidic solution (e.g., 1M HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(methylsulfonamido)phenylacetic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • 2-(Methylsulfonamido)phenylacetic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Esterification 2-Aminophenylacetic_Acid 2-Aminophenylacetic Acid Sulfonylation_Reaction Sulfonylation 2-Aminophenylacetic_Acid->Sulfonylation_Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Sulfonylation_Reaction Base Base (e.g., Triethylamine) Base->Sulfonylation_Reaction 2-(Methylsulfonamido)phenylacetic_Acid 2-(Methylsulfonamido)phenylacetic Acid Sulfonylation_Reaction->2-(Methylsulfonamido)phenylacetic_Acid Carboxylic_Acid_Input 2-(Methylsulfonamido)phenylacetic Acid 2-(Methylsulfonamido)phenylacetic_Acid->Carboxylic_Acid_Input Intermediate Esterification_Reaction Esterification Carboxylic_Acid_Input->Esterification_Reaction Methanol Methanol Methanol->Esterification_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Caption: Proposed Synthetic Workflow for this compound.

Potential Biological Activities and Analogues

While direct biological data for this compound is scarce, the activities of related compounds can inform potential areas of investigation.

Anticancer Activity

Numerous studies have explored the anticancer potential of sulfonamide derivatives. For instance, various N-phenylsulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase isoenzymes, which are implicated in the development and progression of certain cancers. Additionally, other structurally diverse sulfonamides have demonstrated cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The sulfonamide moiety is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Research on related methanesulfonamide derivatives has indicated potential anti-inflammatory properties.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group and is a common feature in many enzyme inhibitors. N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrases and cholinesterases. This suggests that this compound could be investigated as an inhibitor for a range of metalloenzymes or other enzyme classes.

Structure-Activity Relationships (SAR) - A Look at Analogues

Due to the lack of specific data for the title compound, a detailed SAR table cannot be constructed. However, general SAR principles from related sulfonamide-containing compounds can be considered for the design of future analogues.

General StructureR1R2Observed Activity of Analogues
PhenylsulfonamideVaried substituents on the phenyl ringVaried substituents on the sulfonamide nitrogenModulation of potency and selectivity for enzyme targets (e.g., carbonic anhydrases)
Phenylacetic AcidVaried substituents on the phenyl ring and the acid moiety-Alteration of anti-inflammatory and anticancer properties

Note: This table is a generalized representation based on broader classes of related compounds and does not contain specific quantitative data for this compound analogues.

Future Directions and Conclusion

This compound represents an under-investigated molecule with potential for biological activity based on the well-established roles of its constituent pharmacophores. The primary challenge for researchers is the current lack of publicly available data on its synthesis and biological properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol for this compound and its analogues.

  • Biological Screening: Evaluating the compound and its derivatives in a broad range of biological assays, including anticancer, anti-inflammatory, and enzyme inhibition screens.

  • Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways involved.

Theoretical Studies of "Methyl 2-(Methylsulfonamido)phenylacetate": A Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for theoretical and experimental studies on the compound "Methyl 2-(Methylsulfonamido)phenylacetate" has revealed a significant lack of publicly available scientific literature. As of the current date, there are no indexed publications detailing its synthesis, chemical properties, biological activities, or any computational and theoretical analyses.

This absence of data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data, provision of detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled due to the non-existence of foundational research on this specific molecule.

The novelty of "this compound" means that it has likely not yet been synthesized or, if it has, the research has not been published in accessible scientific databases. Therefore, no experimental data is available to be presented in tabular form, nor are there established protocols for its synthesis or analysis. Similarly, without any investigation into its biological effects, there are no known signaling pathways or logical relationships to be visualized.

For researchers, scientists, and drug development professionals interested in this area of chemical space, this presents both a challenge and an opportunity. The lack of existing research means that any investigation into "this compound" would be entirely novel.

Alternative Focus: "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate"

While information on the requested compound is unavailable, a closely related compound, "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate" , has been documented in the chemical literature. This compound shares a similar phenylacetate core structure with a methylsulfonyl group, albeit at a different position and with a different linkage to the phenyl ring.

Should there be an interest in a technical guide on this related and studied compound, a comprehensive report could be generated, including:

  • Synthesis and Characterization: Detailing the synthetic routes and reporting spectroscopic data such as 1H-NMR.

  • Physicochemical Properties: Presenting available data on its physical and chemical characteristics.

  • Potential Biological Relevance: Exploring any documented biological activities or its use as an intermediate in the synthesis of other compounds.

A detailed theoretical study on "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate" could also be proposed, involving computational chemistry methods to predict its molecular properties, reactivity, and potential interactions with biological targets. This could serve as a valuable starting point for further experimental investigation and drug discovery efforts.

In-depth Technical Guide: Stability and Degradation of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data for "Methyl 2-(Methylsulfonamido)phenylacetate" was found in the public domain at the time of this report. This guide is a predictive analysis based on the known stability and degradation pathways of its constituent functional groups: a sulfonamide and a methyl phenylacetate ester. The information provided should be used as a general guideline for researchers, scientists, and drug development professionals. Experimental validation is crucial to determine the actual stability profile of this specific molecule.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability and degradation pathways is critical for its development, formulation, and storage. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The degradation pathways are elucidated based on the chemical properties of the sulfonamide and ester functional groups.

Predicted Stability Profile

The stability of this compound is predicted to be influenced by the reactivity of its two primary functional moieties: the sulfonamide linkage and the methyl ester of the phenylacetic acid derivative.

Hydrolytic Stability

The hydrolysis of this compound can occur at both the sulfonamide and the ester linkages.

  • Sulfonamide Moiety: Sulfonamides are generally more stable in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions.[1][2] The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms.[1] However, some studies indicate that under typical environmental pH and temperature, sulfonamides can be hydrolytically stable with a long half-life.[2][3]

  • Methyl Phenylacetate Moiety: Ester hydrolysis is a well-documented degradation pathway. The hydrolysis of phenylacetate esters, particularly when base-catalyzed, leads to the cleavage of the ester bond to form the corresponding carboxylate and alcohol.[4][5] Therefore, under basic conditions, the methyl ester of this compound is expected to hydrolyze to form 2-(methylsulfonamido)phenylacetic acid and methanol.

Table 1: Predicted Hydrolytic Stability of Key Functional Groups

Functional GroupAcidic Conditions (pH < 4)Neutral Conditions (pH 7)Basic Conditions (pH > 9)
Sulfonamide Susceptible to hydrolysis[1]Generally stable[2][3]Generally stable[2][3]
Methyl Phenylacetate StableSlow hydrolysisSusceptible to hydrolysis[4][5]
Oxidative Stability

Both the sulfonamide and the phenylacetate moieties can be susceptible to oxidation.

  • Sulfonamide Moiety: Sulfonamides can be oxidized by various oxidizing agents, including ferrate(VI) and other reactive oxygen species.[6][7] The reaction can lead to the formation of oxidized products, and in some cases, SO2 extrusion has been observed.[7] Enzymatic degradation by peroxidases and laccases can also lead to oxidized compounds.[8]

  • Methyl Phenylacetate Moiety: While methyl phenylacetate itself is relatively stable to oxidation under normal conditions, strong oxidizing agents can lead to degradation.[9][10][11][12] The aromatic ring and the benzylic position are potential sites for oxidative attack.

Photostability

Photodegradation is a significant degradation pathway for many organic molecules, including those containing sulfonamide and aromatic ester functionalities.

  • Sulfonamide Moiety: Sulfonamides are known to be susceptible to photodegradation upon exposure to UV light.[1] The rate of photodegradation is influenced by factors such as pH and the presence of dissolved organic matter, which can act as a photosensitizer, implying that indirect photolysis is a predominant mechanism.[13]

  • Methyl Phenylacetate Moiety: Methyl phenylacetate has been shown to undergo decomposition upon photolysis in methanol.[9][10][14] The aromatic ring can absorb UV radiation, leading to photochemical reactions.

Table 2: Predicted Photolytic Stability of Key Functional Groups

Functional GroupUV RadiationSimulated Sunlight
Sulfonamide Susceptible to degradation[1]Higher removal rates in natural waters (indirect photolysis)[13]
Methyl Phenylacetate Undergoes decomposition[9][10][14]Likely susceptible to degradation
Thermal Stability

The thermal stability of this compound will depend on the strength of its covalent bonds and its overall molecular structure.

  • Sulfonamide Moiety: The thermal stability of sulfonamides can vary depending on the specific structure.[1] Studies on some sulfonamides in milk have shown them to be very stable during pasteurization but can degrade at higher sterilization temperatures.[15]

  • Methyl Phenylacetate Moiety: Methyl phenylacetate is a combustible liquid and when heated to decomposition, it can emit acrid smoke and irritating fumes.[9][16] It is generally considered stable under recommended storage conditions.[10][11][16][17]

Predicted Degradation Pathways

Based on the known reactivity of sulfonamides and phenylacetate esters, the following degradation pathways are proposed for this compound.

Hydrolysis Pathway

Under aqueous conditions, particularly at acidic or basic pH, two primary hydrolysis products are expected.

Hydrolysis_Pathway This compound This compound 2-(Methylsulfonamido)phenylacetic Acid 2-(Methylsulfonamido)phenylacetic Acid This compound->2-(Methylsulfonamido)phenylacetic Acid Ester Hydrolysis (H+ or OH-) Methyl 2-aminophenylacetate + Methanesulfonic Acid Methyl 2-aminophenylacetate + Methanesulfonic Acid This compound->Methyl 2-aminophenylacetate + Methanesulfonic Acid Sulfonamide Hydrolysis (Acidic)

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation Pathway

Oxidation can occur at several sites within the molecule, leading to a variety of degradation products.

Oxidation_Pathway This compound This compound Oxidized Products (N-hydroxylation, Ring hydroxylation) Oxidized Products (N-hydroxylation, Ring hydroxylation) This compound->Oxidized Products (N-hydroxylation, Ring hydroxylation) Oxidizing Agents (e.g., H2O2, Ferrate(VI)) SO2 Extrusion Products SO2 Extrusion Products This compound->SO2 Extrusion Products Strong Oxidation

Caption: Predicted oxidative degradation pathways.

Photodegradation Pathway

Exposure to light, particularly UV radiation, can induce cleavage of the S-N bond in the sulfonamide or reactions involving the aromatic ring.

Photodegradation_Pathway cluster_0 Direct Photolysis cluster_1 Indirect Photolysis Methyl 2-(Methylsulfonamido)phenylacetate_direct This compound Radical Intermediates Radical Intermediates Methyl 2-(Methylsulfonamido)phenylacetate_direct->Radical Intermediates UV light (hν) Photoproducts Photoproducts Radical Intermediates->Photoproducts Methyl 2-(Methylsulfonamido)phenylacetate_indirect This compound Photosensitizer Photosensitizer Excited Photosensitizer Excited Photosensitizer Photosensitizer->Excited Photosensitizer Sunlight (hν) Reactive Oxygen Species Reactive Oxygen Species Degradation Products Degradation Products Reactive Oxygen Species->Degradation Products Excited PhotosensitizerMethyl 2-(Methylsulfonamido)phenylacetate_indirect Excited PhotosensitizerMethyl 2-(Methylsulfonamido)phenylacetate_indirect Excited PhotosensitizerMethyl 2-(Methylsulfonamido)phenylacetate_indirect->Reactive Oxygen Species

Caption: Predicted photodegradation pathways.

General Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on a compound like this compound, based on common practices for sulfonamides.[1]

Acid and Base Hydrolysis
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M HCl.[1]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[1]

  • Procedure: Keep the mixtures at room temperature or heat (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[1]

  • Analysis: At various time points, take samples, neutralize them, and dilute for analysis by a suitable method (e.g., HPLC).

Oxidative Degradation
  • Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]

  • Conditions: Carry out the reaction at room temperature for a set duration.

  • Analysis: Dilute the samples for analysis.

Thermal Degradation
  • Solid State: Expose the solid powder to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1]

  • Solution State: Dissolve the compound in a suitable solvent and heat at a controlled temperature.

  • Analysis: Dissolve the solid samples in a suitable solvent for analysis. Analyze the solution samples directly or after dilution.

Photodegradation
  • Procedure: Dissolve the compound in a suitable solvent (e.g., water, methanol) and expose it to a controlled light source (e.g., UV lamp, xenon lamp simulating sunlight).

  • Control: Keep a parallel sample in the dark to serve as a control.

  • Analysis: At various time points, analyze the samples to determine the extent of degradation.

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stress Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolysis Analysis Sample Collection at Time Points Neutralization/Dilution HPLC/LC-MS Analysis Degradation Product Identification Stress->Analysis Test Compound Test Compound Test Compound->Stress

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound based on the known chemical behavior of its constituent functional groups. The primary degradation routes are anticipated to be hydrolysis of the ester and sulfonamide bonds, oxidation, and photodegradation. It is imperative for researchers and drug development professionals to conduct specific stability-indicating studies on the actual molecule to confirm these predictions and to accurately characterize its stability profile. The provided general experimental protocols can serve as a starting point for designing such studies.

References

Methodological & Application

Application Note and Protocol: N-Sulfonylation of Methyl Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a crucial chemical transformation in organic synthesis and medicinal chemistry, enabling the formation of sulfonamides. Sulfonamides are a prominent class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide moiety into a molecule can significantly alter its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document provides a detailed protocol for the N-sulfonylation of amino-functionalized methyl phenylacetate derivatives. As a representative example, this protocol will focus on the N-sulfonylation of methyl 4-aminophenylacetate with p-toluenesulfonyl chloride. This reaction yields methyl 4-(tosylamido)phenylacetate, a scaffold that can be further elaborated in drug discovery programs. The general principles and procedures outlined here can be adapted for other amino-substituted phenylacetate derivatives and various sulfonylating agents.

Key Signaling Pathways and Relationships

While N-sulfonylation is a chemical synthesis protocol, the resulting sulfonamides can interact with various biological pathways. For instance, many sulfonamide-containing drugs are known to target specific enzymes or receptors. The diagram below illustrates a generalized concept of how a synthesized sulfonamide derivative might interact with a biological target, leading to a cellular response.

signaling_pathway Conceptual Biological Activity of Sulfonamides cluster_synthesis Chemical Synthesis cluster_biological Biological Interaction Methyl_4_aminophenylacetate Methyl 4-aminophenylacetate Sulfonamide N-Sulfonylated Product (e.g., Methyl 4-(tosylamido)phenylacetate) Methyl_4_aminophenylacetate->Sulfonamide N-Sulfonylation p_TsCl p-Toluenesulfonyl chloride p_TsCl->Sulfonamide Target Biological Target (e.g., Enzyme, Receptor) Sulfonamide->Target Binding/ Interaction Cellular_Response Cellular Response (e.g., Inhibition, Activation) Target->Cellular_Response Signal Transduction

Caption: Conceptual workflow from synthesis to biological interaction.

Experimental Protocol

This protocol details the N-sulfonylation of methyl 4-aminophenylacetate using p-toluenesulfonyl chloride in the presence of a base.

Materials:

  • Methyl 4-aminophenylacetate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-aminophenylacetate (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add pyridine (2.0 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-sulfonylated methyl phenylacetate derivative.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow N-Sulfonylation Experimental Workflow Start Start Dissolve Dissolve Methyl 4-aminophenylacetate and Pyridine in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TsCl Add p-Toluenesulfonyl Chloride Cool->Add_TsCl React Stir at 0 °C to Room Temperature Add_TsCl->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for N-sulfonylation.

Data Presentation

The following table summarizes representative quantitative data for the N-sulfonylation of methyl 4-aminophenylacetate with p-toluenesulfonyl chloride. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and scale.

ReagentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass (g) or Volume (mL)
Methyl 4-aminophenylacetate165.191.01.0165.2 mg
p-Toluenesulfonyl chloride190.651.11.1209.7 mg
Pyridine79.102.02.00.16 mL
Dichloromethane (DCM)---5.0 mL
Product
Methyl 4-(tosylamido)phenylacetate319.37--
Yield
Theoretical Yield---319.4 mg
Actual Yield---271.5 mg (85% yield)

Conclusion

This application note provides a detailed and reproducible protocol for the N-sulfonylation of methyl phenylacetate derivatives, exemplified by the reaction of methyl 4-aminophenylacetate. The straightforward procedure, coupled with a standard work-up and purification, makes this method accessible for researchers in various fields. The resulting N-sulfonylated products serve as valuable building blocks for the synthesis of novel compounds with potential therapeutic applications. The general nature of this protocol allows for its adaptation to a wide range of substrates and sulfonylating agents, facilitating the exploration of diverse chemical space in drug discovery and development.

Applications of "Methyl 2-(Methylsulfonamido)phenylacetate" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its chemical structure, featuring a phenylacetate core with a methylsulfonyl group at the para position, makes it a versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the methylsulfonyl group activates the benzylic position, facilitating a range of chemical transformations.

Primary Application: Synthesis of Etoricoxib, a COX-2 Inhibitor

The most prominent application of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is as a crucial precursor in the industrial synthesis of Etoricoxib.[1][2][3] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4]

The synthesis involves the condensation of Methyl 2-(4-(methylsulfonyl)phenyl)acetate or its corresponding acid with an ester of 6-methylpyridine-3-carboxylic acid to form the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][4][5] This ketone derivative then undergoes further reactions to construct the final bipyridine structure of Etoricoxib.[4]

Other Potential Applications

While its role in Etoricoxib synthesis is well-documented, the reactivity of Methyl 2-(4-(methylsulfonyl)phenyl)acetate suggests its potential use in other areas of organic synthesis. The activated methylene group can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The sulfonyl group can also be a target for modification or can influence the regioselectivity of reactions on the aromatic ring. Further research may uncover novel applications for this versatile intermediate in the synthesis of other biologically active compounds or functional materials.

Data Presentation

Physicochemical Properties of Methyl 2-(4-(methylsulfonyl)phenyl)acetate

PropertyValueReference
CAS Number300355-18-4[6][7][8]
Molecular FormulaC10H12O4S[8][9]
Molecular Weight228.27 g/mol [9]
Melting Point83-86 °C[6]

Reaction Yields in the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Reaction ConditionsMolar YieldPurity (HPLC)Reference
(4-methylsulfonyl)phenyl acetic acid, methyl ester of 6-methylpyridine-3-carboxylic acid, t-BuMgCl in THF, 65-70°C73%94.4%[1]
(4-methylsulfonyl)phenyl acetic acid, methyl ester of 6-methylpyridine-3-carboxylic acid, t-BuMgCl in THF, one-pot80% (in solution)Not Reported[1]
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone oxidation with H2O2, acetic acid, and methanesulfonic acid97.5%94%[10]
Purified 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone from crude product89.6%Not Reported[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is adapted from patent literature and describes the condensation reaction to form the key ketone intermediate for Etoricoxib synthesis.[1]

Materials:

  • (4-methylsulfonyl)phenyl acetic acid

  • Methyl ester of 6-methylpyridine-3-carboxylic acid

  • tert-Butylmagnesium chloride (t-BuMgCl) solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an anhydrous, four-necked flask under an inert atmosphere, dissolve (4-methylsulfonyl)phenyl acetic acid (1.0 equivalent) in anhydrous THF.

  • In a separate flask, prepare a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid (0.075 equivalents) in anhydrous THF.

  • To the solution of (4-methylsulfonyl)phenyl acetic acid, slowly add a solution of t-BuMgCl in THF at a controlled temperature.

  • Following the addition of the Grignard reagent, add the solution of the methyl ester of 6-methylpyridine-3-carboxylic acid to the reaction mixture.

  • Heat the reaction mixture to 65-70 °C and maintain for 1 hour.

  • Upon completion of the reaction (monitored by a suitable technique like TLC or HPLC), cool the mixture to room temperature.

  • The product can be isolated and purified using standard organic synthesis techniques, including extraction and crystallization.

Protocol 2: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

This protocol describes an alternative route to the ketosulfone intermediate via oxidation of the corresponding sulfide.[10]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

  • Acetic acid

  • Methanesulfonic acid

  • 30% w/w Hydrogen peroxide solution

  • Sodium thiosulfate

  • 30% Sodium hydroxide solution

Procedure:

  • To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equivalent), ice-cold acetic acid (1.5 volumes), and methanesulfonic acid (1.2 equivalents).

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 30% w/w hydrogen peroxide solution (3.0 equivalents) dropwise while maintaining the temperature at 5-10 °C.

  • After the addition is complete, warm the reaction mixture to 20-25 °C and stir for at least 6 hours.

  • Monitor the reaction for completion.

  • Cool the mixture to 0-5 °C and quench the reaction by the batchwise addition of a sodium thiosulfate solution.

  • Adjust the pH of the mixture to 5.5-6.5 with a 30% sodium hydroxide solution.

  • Stir the mixture at 20-25 °C for 2 hours.

  • Filter the resulting suspension and wash the solid product with water.

  • Dry the product under vacuum at 40 °C.

Visualizations

Synthesis_of_Etoricoxib_Intermediate cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Key Intermediate cluster_final Final Product Synthesis A Methyl 2-(4-(methylsulfonyl)phenyl)acetate C 1. Grignard Reagent (e.g., t-BuMgCl) 2. Condensation A->C B Methyl 6-methylnicotinate B->C D 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone C->D E Further Cyclization & Modification Steps D->E F Etoricoxib E->F

Caption: Synthetic pathway to Etoricoxib via a key intermediate.

Experimental_Workflow_Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Combine Ketosulfide, Acetic Acid, & Methanesulfonic Acid B Cool to 5-10 °C A->B C Add H2O2 dropwise at 5-10 °C B->C D Warm to 20-25 °C and stir for 6h C->D E Cool to 0-5 °C and quench with Na2S2O3 D->E F Adjust pH to 5.5-6.5 with NaOH E->F G Stir for 2h F->G H Filter and wash solid G->H I Dry product under vacuum H->I

Caption: Workflow for the oxidation of the ketosulfide intermediate.

References

Application Notes: "Methyl 2-(Methylsulfonamido)phenylacetate" as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-(methylsulfonamido)phenylacetate is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds. Its structure, featuring a reactive ester group and a sulfonamide moiety ortho to a phenylacetate group, provides a unique scaffold for the construction of diverse molecular architectures, particularly fused ring systems. This document provides detailed protocols for the application of this building block in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Synthesis of Novel 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives

The ortho-disposed sulfonamide and ester functionalities in this compound make it an ideal precursor for the synthesis of 1,2,4-benzothiadiazine 1,1-dioxide derivatives through intramolecular cyclization. These heterocyclic cores are present in a variety of biologically active compounds.

Proposed Synthetic Pathway: Intramolecular Cyclization

A proposed pathway involves the base-mediated intramolecular cyclization of this compound to yield Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide. This transformation provides a straightforward route to a novel heterocyclic scaffold that can be further functionalized.

Reaction Scheme:

Caption: Proposed intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF (20 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).

  • Add the solution of this compound dropwise to the stirred suspension of sodium hydride at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow dropwise addition of water (5 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Theoretical Yield (%)
This compoundC₁₀H₁₃NO₄S243.28Solid--
Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxideC₁₀H₁₀N₂O₅S270.26Solid(Predicted) 185-190(Expected) 75-85

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of novel compounds derived from this compound.

G start This compound reaction Intramolecular Cyclization start->reaction purification Purification (Column Chromatography) reaction->purification product Novel 1,2,4-Benzothiadiazine 1,1-Dioxide Derivative purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization bioassay Biological Activity Screening (Optional) product->bioassay

Caption: General workflow for the synthesis and evaluation of novel compounds.

Further Applications and Future Directions

The synthesized Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide serves as a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Additionally, the N-H proton of the benzothiadiazine ring can potentially be alkylated or acylated to introduce further diversity. These derivatization strategies open up avenues for exploring the structure-activity relationships (SAR) of this novel scaffold for various biological targets.

Disclaimer: The experimental protocol and quantitative data for the synthesis of Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide are proposed based on established chemical principles and analogous reactions. Actual results may vary and optimization of the reaction conditions may be required. All laboratory work should be conducted with appropriate safety precautions.

Application Notes & Protocols for the Quantification of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylsulfonamido)phenylacetate is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical techniques for similar compounds and provide a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method is essential for assessing the purity and stability of active pharmaceutical ingredients (APIs) and formulated products. This method separates the main compound from its degradation products and formulation excipients.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 60:40 (v/v) aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by analyzing a standard solution with a PDA detector. Based on the chemical structure, a wavelength in the range of 220-340 nm is likely to be suitable.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15-20 minutes, ensuring elution of the main peak and any potential impurities.

1.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation (for drug product):

    • Solid Formulations: Weigh and finely powder a representative number of tablets or capsules. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask. Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

    • Liquid Formulations: Accurately pipette a volume of the liquid formulation into a volumetric flask and dilute with the mobile phase to the target concentration. Filter if necessary.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method.

ParameterSpecificationResult
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate (n=6)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from placebo or degradantsPeak purity index > 0.999
Robustness Insignificant changes in resultsRobust to minor changes in flow rate, mobile phase composition, and temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for bioanalytical applications (e.g., quantification in plasma or urine), an LC-MS/MS method is preferred.[1][2]

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation and Conditions

  • System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is suitable for faster analysis times.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: 0.1% formic acid in acetonitrile.[1]

    • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.1.2. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often successful for compounds containing nitrogen atoms.[1]

  • Source Temperature: ~400 °C.[1]

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected in the first quadrupole.

    • The precursor ion is fragmented in the second quadrupole (collision cell).

    • Specific product ions are monitored in the third quadrupole.

    • At least two transitions (one for quantification and one for confirmation) should be optimized for the analyte and one for the internal standard.[1]

2.1.3. Sample Preparation (for biological matrices)

  • Protein Precipitation (PPT): A simple and common method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or urine sample in a 3:1 ratio. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): Provides a cleaner extract. Use a suitable SPE cartridge (e.g., hydrophilic-lipophilic balance - HLB) to retain the analyte while washing away interferences. The analyte is then eluted with an appropriate solvent.[1]

  • Internal Standard (IS): A deuterated analog of the analyte is the ideal internal standard. If not available, a structurally similar compound can be used. The IS should be added to all samples, standards, and quality controls before sample processing.

Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for bioanalysis.

ParameterSpecificationResult
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998
Range0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD)
- Intra-day (n=6)≤ 15% (≤ 20% at LLOQ)< 10%
- Inter-day (n=6)≤ 15% (≤ 20% at LLOQ)< 12%
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the blank response0.1 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrixNo interference observed
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15Within acceptable range
Recovery Consistent, precise, and reproducible> 90%
Stability Analyte stable under various storage and processing conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Mandatory Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_app Application A Define Analytical Target Profile B Prepare Standard & Sample Solutions A->B C Column & Mobile Phase Screening B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Wavelength Selection D->E F Validate Method (Linearity, Accuracy, Precision, etc.) E->F G Routine Analysis & Stability Studies F->G

Caption: Workflow for HPLC method development and validation.

Sample Preparation Workflow for LC-MS/MS in Plasma

Sample_Prep_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Collect Plasma Sample B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate to Dryness (Optional) E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS System G->H

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Disclaimer

The methods and data presented in this document are intended as a guide and a starting point for the development of an analytical method for "this compound". All analytical methods must be fully validated for their intended use according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 2-(Methylsulfonamido)phenylacetate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various stages of drug discovery and quality control. This application note describes a proposed RP-HPLC method for the accurate determination of this compound. The method is designed to be specific, accurate, and precise.

Chemical Structure:

CH3SO2NHC6H4CH2COOCH3

Proposed HPLC Method

Based on the structural components of the analyte (a phenylacetate and a sulfonamide moiety), a reversed-phase HPLC method using a C18 column is proposed. The aromatic ring and the sulfonamide group allow for sensitive UV detection.

Chromatographic Conditions

The proposed HPLC parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm
Run Time 15 minutes
Mobile Phase Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.07030
15.07030

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

To ensure the performance of the chromatographic system, inject five replicate injections of a working standard solution (e.g., 50 µg/mL). The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation (Proposed)

A full method validation should be performed according to ICH guidelines, including the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity A minimum of five concentrations ranging from 1 to 100 µg/mL should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To be determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness To be evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results StandardPrep Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC Inject Standards SamplePrep Sample Preparation SamplePrep->HPLC Inject Samples Data Data Acquisition HPLC->Data Generate Chromatograms Processing Data Processing Data->Processing Integration & Calculation Report Reporting Processing->Report Generate Report

Caption: HPLC analysis workflow from preparation to reporting.

Logical Relationship of Method Development

method_development Analyte Analyte Properties (Structure, Polarity, UV Absorbance) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase (ACN/Water) Analyte->MobilePhase Detector Detector Settings (UV 265 nm) Analyte->Detector Optimization Method Optimization (Gradient, Flow Rate) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Logical flow of HPLC method development.

Application Notes and Protocols: In Vitro Biological Evaluation of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vitro biological evaluation of the novel compound, Methyl 2-(Methylsulfonamido)phenylacetate. While specific biological data for this compound is not yet publicly available, its structural similarity to other phenylacetate and sulfonamide derivatives suggests potential anti-inflammatory and cytotoxic activities. This document outlines detailed protocols for assessing these potential effects, including cytotoxicity screening, anti-inflammatory assays, and investigation into the underlying mechanism of action through signaling pathway analysis. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in conducting a thorough preliminary assessment of this compound's biological profile.

Introduction

This compound is a synthetic organic compound featuring a phenylacetate core with a methylsulfonamido substituent. Phenylacetate derivatives have been investigated for various pharmacological activities, including anticancer effects.[1] Similarly, sulfonamide moieties are present in a wide range of therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. The combination of these structural features in this compound warrants a systematic in vitro evaluation to determine its potential as a therapeutic lead compound.

This document presents a series of established in vitro assays to characterize the biological activity of this compound. The primary objectives of this proposed evaluation are:

  • To determine the cytotoxic potential of the compound against a representative cancer cell line.

  • To assess its anti-inflammatory properties in a cellular model of inflammation.

  • To elucidate a potential mechanism of action by examining its effect on a key inflammatory signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells
CompoundConcentration (µM)Cell Viability (%)IC₅₀ (µM)
This compound 198.5 ± 2.1
1085.2 ± 3.5
2562.1 ± 4.235.7
5041.3 ± 2.8
10015.8 ± 1.9
Doxorubicin (Positive Control) 155.4 ± 4.50.95

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 48 hours of treatment.

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
TreatmentNitric Oxide (NO) Production (% of LPS Control)
Control (Untreated) 5.2 ± 1.1
LPS (1 µg/mL) 100
LPS + this compound (10 µM) 72.4 ± 5.8
LPS + this compound (25 µM) 48.9 ± 4.3
LPS + this compound (50 µM) 25.1 ± 3.7
LPS + Dexamethasone (1 µM, Positive Control) 15.6 ± 2.4

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay after 24 hours of treatment.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[2][3][4]

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete DMEM. Replace the medium in the wells with 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-only control.

Western Blot Analysis for Inflammatory Markers

This protocol is used to investigate the effect of this compound on the protein expression of key inflammatory mediators (iNOS, COX-2) and the activation of the NF-κB signaling pathway (p-p65). Western blotting is a technique used to detect specific proteins in a sample.[6][7]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat RAW 264.7 cells as described in the NO assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6] Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).

Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound Compound Synthesis & Purification Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess Assay) Compound->AntiInflammatory CellCulture Cell Line Culture (HeLa, RAW 264.7) CellCulture->Cytotoxicity CellCulture->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (Western Blot) AntiInflammatory->Mechanism NO_Inhibition NO Inhibition Analysis AntiInflammatory->NO_Inhibition Protein_Expression Protein Expression Quantification Mechanism->Protein_Expression Evaluation Biological Profile Evaluation IC50->Evaluation NO_Inhibition->Evaluation Protein_Expression->Evaluation

Caption: Experimental workflow for the in vitro biological evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB p65_p50 p65/p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 phosphorylated p_IkB->p65_p50 releases Nucleus Nucleus p_p65_p50->Nucleus translocates Gene Inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Gene activates Compound Methyl 2-(Methylsulfonamido) phenylacetate Compound->IKK inhibits? Compound->p_p65_p50 inhibits?

Caption: Hypothesized mechanism via the NF-κB signaling pathway.

G Compound Compound Activity Cytotoxicity Cytotoxicity (HeLa cells) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory (RAW 264.7 cells) Compound->AntiInflammatory ReducedNO Reduced NO Production AntiInflammatory->ReducedNO ReducedProtein Reduced iNOS/COX-2 Expression AntiInflammatory->ReducedProtein Reducedp65 Reduced p65 Phosphorylation ReducedProtein->Reducedp65 NFkB_Inhibition NF-κB Pathway Inhibition Reducedp65->NFkB_Inhibition

Caption: Logical relationship of experimental outcomes.

References

Application Notes and Protocols for Phenylacetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Sulfonamide-Containing Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research for the specific compound "Methyl 2-(Methylsulfonamido)phenylacetate" did not yield any specific medicinal chemistry data, including biological activity, established experimental protocols, or associated signaling pathways. The following application notes and protocols are based on closely related phenylacetic acid derivatives containing a sulfonamide moiety, which have been investigated for their therapeutic potential. The information provided should be considered as a general guide for this class of compounds and may require optimization for novel derivatives.

Introduction to Phenylacetic Acid Sulfonamide Derivatives

Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, serving as foundational structures for various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The incorporation of a sulfonamide group onto the phenylacetic acid scaffold has been explored to modulate the physicochemical and biological properties of these molecules. Sulfonamide-containing compounds are known for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.[2][3] The combination of these two pharmacophores presents a promising strategy for the development of novel therapeutic agents.

One area of interest for this class of compounds is in the development of peroxisome proliferator-activated receptor (PPAR) agonists for the treatment of diabetes.[4] Additionally, N-phenylsulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases and cholinesterases, which are therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for phenylacetic acid sulfonamide derivatives from published studies. It is important to note that these values are for specific analogs and may not be directly extrapolated to other derivatives.

Compound ClassTargetAssay TypeKey Compound ExamplePotency (IC₅₀/EC₅₀/Kᵢ)Reference
Phenylacetic Acid SulfonamidesPPARIn vitro activationTM2-i (a 4-aminophenylacetic acid derivative)81.79% relative activation[4]
N-Phenylsulfonamide DerivativesCarbonic Anhydrase I (CA I)Enzyme InhibitionCompound 8Kᵢ: 45.7 ± 0.46 nM[2]
N-Phenylsulfonamide DerivativesCarbonic Anhydrase II (CA II)Enzyme InhibitionCompound 2Kᵢ: 33.5 ± 0.38 nM[2]
N-Phenylsulfonamide DerivativesAcetylcholinesterase (AChE)Enzyme InhibitionCompound 8Kᵢ: 31.5 ± 0.33 nM[2]
N-Phenylsulfonamide DerivativesButyrylcholinesterase (BChE)Enzyme InhibitionCompound 8Kᵢ: 24.4 ± 0.29 nM[2]

Key Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of phenylacetic acid sulfonamide derivatives, based on methodologies described in the literature.

General Synthesis of Phenylacetic Acid Sulfonamide Derivatives

This protocol outlines a general multi-step synthesis for creating a library of phenylacetic acid sulfonamides, starting from a substituted aminophenylacetic acid.

Workflow Diagram:

G cluster_0 Synthesis Workflow Start Substituted Aminophenylacetic Acid Step1 Sulfonylation of Amino Group Start->Step1 Sulfonyl chloride, Base Step2 Esterification of Carboxylic Acid Step1->Step2 SOCl₂/Alcohol Step3 Acylation of Amino Group (Optional) Step2->Step3 End Target Phenylacetic Acid Sulfonamide Derivatives Step3->End

Caption: General synthetic workflow for phenylacetic acid sulfonamides.

Protocol:

  • Sulfonylation of the Amino Group:

    • Dissolve the starting aminophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a base (e.g., triethylamine, pyridine) to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) dropwise.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-sulfonylated intermediate.

  • Esterification of the Carboxylic Acid:

    • Suspend the N-sulfonylated intermediate in an appropriate alcohol (e.g., methanol for the methyl ester).

    • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the esterified product.

    • Purify the final compound by column chromatography if necessary.

In Vitro PPAR Activation Assay

This protocol describes a cell-based assay to screen for PPAR agonistic activity.

Workflow Diagram:

G cluster_0 PPAR Activation Assay Step1 Culture HepG2 cells Step2 Transfect with PPAR expression and reporter plasmids Step1->Step2 Step3 Treat cells with test compounds Step2->Step3 Step4 Incubate for 24-48 hours Step3->Step4 Step5 Lyse cells and measure luciferase activity Step4->Step5 Step6 Analyze data Step5->Step6

Caption: Workflow for a PPAR reporter gene assay.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.

  • Transfection: Co-transfect the cells with a PPAR expression vector and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the relative PPAR activation compared to the positive control.

In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for measuring the inhibition of enzymes like carbonic anhydrase or cholinesterases.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate buffer.

  • Inhibition Reaction: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a defined period at a specific temperature.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Signaling Pathway

While a specific signaling pathway for "this compound" is unknown, the following diagram illustrates the general mechanism of PPAR activation, a target for some phenylacetic acid sulfonamide derivatives.

G cluster_0 Cellular Environment Ligand Phenylacetic Acid Sulfonamide Derivative PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Gene Target Gene Expression PPRE->Gene Regulates

References

Application Notes and Protocols for the Purification of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Methyl 2-(Methylsulfonamido)phenylacetate, a key intermediate in various synthetic applications. The protocols are designed to guide researchers in achieving high purity of the target compound, which is crucial for subsequent reactions and the integrity of final products. The methodologies described are based on standard laboratory techniques for the purification of structurally related compounds.

Purification Overview

The primary methods for the purification of this compound and analogous compounds are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Potential Impurities

While specific impurity profiling for this compound is not extensively documented in publicly available literature, potential impurities can be inferred from common synthetic routes. These may include starting materials, reagents, and by-products from side reactions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl acetate (EtOAc)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio for similar compounds is 90:10 (Hexane:EtOAc)[1].

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.

  • Fraction Collection: Collect the eluent in fractions.

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product. A typical TLC eluent for related compounds is a 70:30 mixture of EtOAc/Hexane[1].

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure RecrystallizationProcess Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

References

Application Notes and Protocols for the Synthesis of Sulfonamide Drugs Utilizing Phenylacetate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific starting material, "Methyl 2-(Methylsulfonamido)phenylacetate," is not extensively documented in scientific literature as a common precursor for the synthesis of sulfonamide drugs. Therefore, this document provides a representative methodology for the synthesis of a related and medicinally relevant class of compounds: sulfonamide-containing phenylacetic acid derivatives. The following protocols are based on established chemical principles and analogous syntheses reported in the literature, such as the synthesis of 4-(4-aminobenzenesulfonamido)phenylacetic acid derivatives which have been investigated for their potential as antidiabetic agents.[1]

Introduction

Sulfonamide-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antiviral, antidiabetic, and anti-inflammatory properties.[2] The incorporation of a phenylacetic acid moiety into a sulfonamide structure can lead to novel therapeutic agents. Phenylacetic acid derivatives themselves are building blocks for numerous drugs, and their combination with a sulfonamide group can modulate pharmacokinetic and pharmacodynamic properties.[3]

This application note details a representative multi-step synthesis of a potential sulfonamide drug candidate derived from a phenylacetic acid scaffold. The synthetic route begins with a readily available starting material, 4-aminophenylacetic acid, and proceeds through sulfonylation, esterification, and N-acylation to yield a final drug-like molecule.

Representative Synthetic Pathway

The following three-step synthesis outlines the preparation of a hypothetical N-acylsulfonamide derivative of methyl phenylacetate.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Esterification cluster_2 Step 3: N-Acylation A 4-Aminophenylacetic Acid C Intermediate 1 (Sulfonamide-Carboxylic Acid) A->C Pyridine, DCM B p-Acetamidobenzenesulfonyl Chloride B->C Pyridine, DCM E Intermediate 2 (Methyl Ester) C->E Reflux D Methanol (CH3OH), H+ D->E Reflux G Final Product (N-Acylsulfonamide Methyl Ester) E->G Base F 1. Hydrolysis (Deacetylation) 2. Acyl Chloride (R-COCl) F->G Base

Caption: Representative synthetic pathway for a sulfonamide drug candidate.

Experimental Protocols

Step 1: Synthesis of 4-((4-Acetamidophenyl)sulfonamido)phenylacetic Acid (Intermediate 1)

This protocol describes the formation of the sulfonamide bond between 4-aminophenylacetic acid and p-acetamidobenzenesulfonyl chloride.

Materials:

  • 4-Aminophenylacetic Acid

  • p-Acetamidobenzenesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the solution with stirring.

  • In a separate flask, dissolve p-acetamidobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Add the p-acetamidobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 4-((4-Acetamidophenyl)sulfonamido)phenylacetate (Intermediate 2)

This protocol details the esterification of the carboxylic acid group of Intermediate 1.

Materials:

  • Intermediate 1

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend Intermediate 1 (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the methyl ester.

Step 3: Synthesis of Methyl 4-((4-Acylaminophenyl)sulfonamido)phenylacetate (Final Product)

This protocol involves the deacetylation of the protecting group followed by N-acylation to yield the final product.

Materials:

  • Intermediate 2

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Acyl chloride (R-COCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure (Deacetylation):

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of ethanol and 6 M HCl.

  • Heat the solution at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a NaOH solution until the pH is approximately 7-8.

  • Extract the deacetylated intermediate with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to be used in the next step without further purification.

Procedure (N-Acylation):

  • Dissolve the deacetylated intermediate in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq).

  • Slowly add the desired acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the representative synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
14-((4-Acetamidophenyl)sulfonamido)phenylacetic AcidC₁₆H₁₆N₂O₅S348.3885>95
2Methyl 4-((4-Acetamidophenyl)sulfonamido)phenylacetateC₁₇H₁₈N₂O₅S362.4092>98
3Methyl 4-((4-Acylaminophenyl)sulfonamido)phenylacetateVaries based on R-groupVaries78>99

Experimental Workflow Visualization

G A 1. Reagent Preparation - Weigh starting materials - Measure solvents B 2. Reaction Setup - Combine reactants in flask - Stir at specified temperature A->B C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C D 4. Work-up - Quenching - Extraction - Washing C->D E 5. Isolation - Drying of organic layer - Solvent evaporation D->E F 6. Purification - Recrystallization or - Column Chromatography E->F G 7. Characterization - NMR, Mass Spectrometry, IR F->G

Caption: General experimental workflow for a synthetic step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2-(Methylsulfonamido)phenylacetate. The proposed synthesis is a two-step process: (1) Fischer esterification of 2-aminophenylacetic acid to form the intermediate, Methyl 2-aminophenylacetate, followed by (2) N-sulfonylation with methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Step 1: Fischer Esterification

  • Q1: Why is a strong acid catalyst necessary for the Fischer esterification? A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1]

  • Q2: My ester yield is low. What are the common causes and how can I improve it? Low yield is often due to the reversible nature of the Fischer esterification.[2] The reaction establishes an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water). To improve the yield, you can shift the equilibrium towards the products by:

    • Using a large excess of one reactant, typically the less expensive one (in this case, methanol can be used as the solvent).[3]

    • Removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.[3]

  • Q3: Can I use a different alcohol instead of methanol? Yes, other primary or secondary alcohols can be used, but the reaction rate and equilibrium position may change. Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to dehydration under strong acid conditions, leading to alkene formation.[1]

Step 2: N-Sulfonylation

  • Q4: What is the role of the base in the sulfonylation reaction? The reaction between an amine and a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). A base, such as pyridine or triethylamine, is added to neutralize this acid.[4] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

  • Q5: The sulfonylation reaction is sluggish or incomplete. How can I drive it to completion? Ensure all reagents are anhydrous, as methanesulfonyl chloride is reactive towards water.[5] Using a slight excess of methanesulfonyl chloride can help drive the reaction. Additionally, reaction temperature can be moderately increased, but care should be taken to avoid side reactions. The choice of solvent can also be critical; polar aprotic solvents are often effective.

  • Q6: How can I effectively remove unreacted methanesulfonyl chloride and other impurities during workup? Unreacted methanesulfonyl chloride can be quenched by carefully adding water or a dilute aqueous base to the reaction mixture. The resulting methanesulfonic acid is water-soluble and can be removed by an aqueous wash. The product sulfonamide has an acidic N-H proton and can be dissolved in a dilute base (like NaOH solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[4][6][7]

Troubleshooting Guides

Step 1: Fischer Esterification of 2-Aminophenylacetic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low or No Ester Formation 1. Inactive or insufficient acid catalyst. 2. Presence of significant water in reactants. 3. Reaction has not reached equilibrium.[2]1. Use a fresh, strong acid catalyst (e.g., conc. H₂SO₄). 2. Use anhydrous methanol and dry the carboxylic acid if necessary. 3. Increase reflux time. Monitor reaction progress via TLC.
Product Hydrolyzes Back During Workup Exposing the ester to aqueous base for prolonged periods or under harsh conditions can hydrolyze it back to the carboxylate salt.Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) and work quickly. Avoid strong bases if possible.
Difficult Product Isolation / Emulsion Formation The amino group in the product can act as a base, leading to solubility issues and emulsions during aqueous workup.Perform extractions with brine (saturated NaCl solution) to break emulsions. Adjust the pH carefully to ensure the product is in its neutral form for extraction into an organic solvent.
Step 2: N-Sulfonylation of Methyl 2-Aminophenylacetate
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Sulfonamide 1. Moisture in the reaction.[5] 2. Insufficient base. 3. Starting amine was protonated.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). 3. Ensure the starting material is the free amine, not an ammonium salt.
Formation of Multiple Products 1. Di-sulfonylation (reaction on the nitrogen and potentially another site if conditions are harsh). 2. Side reactions due to high temperature.1. Use a controlled amount of methanesulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C). 2. Maintain a low reaction temperature.
Purification Challenges The product may co-crystallize with starting materials or byproducts.[6]Utilize the acidic nature of the sulfonamide proton for an acid-base extraction workup.[4] Column chromatography on silica gel is also a common and effective purification method for sulfonamides.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminophenylacetate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminophenylacetic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (can serve as both reactant and solvent, ~10-20 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add Methyl 2-aminophenylacetate (1.0 eq) and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: While stirring vigorously, add methanesulfonyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.

Visualized Workflows and Logic

SynthesisWorkflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: N-Sulfonylation A 2-Aminophenylacetic Acid R1 Reflux A->R1 B Methanol (excess) B->R1 C H₂SO₄ (cat.) C->R1 W1 Workup: 1. Neutralization (NaHCO₃) 2. Extraction (EtOAc) R1->W1 P1 Methyl 2-aminophenylacetate R2 Stir at 0°C to RT P1->R2 Intermediate W1->P1 D Methanesulfonyl Chloride D->R2 E Triethylamine (Base) E->R2 W2 Workup: 1. Quench (H₂O) 2. Aqueous Wash 3. Purification R2->W2 P2 This compound W2->P2

Caption: Overall workflow for the two-step synthesis.

TroubleshootingTree Start Low Yield in Sulfonylation Step Q1 Is starting amine (SM) fully consumed? (Check TLC) Start->Q1 P1 Problem is in workup/isolation. - Check extraction pH. - Emulsion formation? - Product water soluble? Q1->P1 Yes Q2 Are reagents/solvent anhydrous? Q1->Q2 No Yes1 Yes No1 No P2 Methanesulfonyl chloride decomposed. Dry solvent/reagents and repeat. Q2->P2 No Q3 Was sufficient base used? Q2->Q3 Yes Yes2 Yes No2 No P3 Reaction stopped due to HCl formation. Use >= 1.1 eq of base. Q3->P3 No P4 Consider steric hindrance or electronic effects. Increase reaction time/temperature. Q3->P4 Yes Yes3 Yes No3 No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: N-Sulfonylation of Methyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-sulfonylation of methyl 2-aminophenylacetate. Our aim is to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-sulfonylation of methyl 2-aminophenylacetate?

A1: The primary side reactions encountered are:

  • Di-sulfonylation: The formation of a disulfonylated byproduct where two sulfonyl groups attach to the nitrogen atom. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of the sulfonyl chloride.

  • Hydrolysis of the methyl ester: The ester group of methyl 2-aminophenylacetate can be hydrolyzed to the corresponding carboxylic acid under basic reaction conditions, especially in the presence of aqueous bases or prolonged reaction times at elevated temperatures.

  • Ring-related side reactions: Depending on the sulfonylating agent and reaction conditions, electrophilic attack on the activated aromatic ring can occur, although this is less common.

Q2: How can I minimize the formation of the di-sulfonylated byproduct?

A2: To favor mono-sulfonylation, you should carefully control the reaction parameters:

  • Stoichiometry: Use a close to 1:1 molar ratio of methyl 2-aminophenylacetate to the sulfonyl chloride. A slight excess of the amine (e.g., 1.05-1.1 equivalents) can help to ensure the complete consumption of the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the second sulfonylation.

Q3: What is the optimal base for this reaction?

A3: A non-nucleophilic organic base like pyridine or triethylamine is generally preferred. Pyridine can also serve as the solvent. Inorganic bases like potassium carbonate can be used, but they may increase the risk of ester hydrolysis if water is present. The choice of base can significantly impact the reaction's success.

Q4: My starting material is not fully consumed, but I see significant byproduct formation. What should I do?

A4: This situation suggests that the rate of the side reactions is competitive with the desired reaction. To address this, you can:

  • Re-evaluate your reaction temperature; it may be too high, accelerating side reactions.

  • Ensure your reagents are pure and anhydrous. Moisture can deactivate the sulfonyl chloride and contribute to ester hydrolysis.

  • Consider a different solvent that may better solubilize the starting materials and favor the desired reaction pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of di-sulfonylated product 1. Excess sulfonyl chloride. 2. Rapid addition of sulfonyl chloride. 3. Reaction temperature is too high. 4. Strong base deprotonating the mono-sulfonamide.1. Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride. 2. Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C). 3. Maintain a low reaction temperature (0 °C to room temperature). 4. Use a weaker organic base like pyridine or 2,6-lutidine.
Presence of carboxylic acid byproduct (from ester hydrolysis) 1. Presence of water in the reaction. 2. Use of a strong aqueous base. 3. Prolonged reaction time at elevated temperature.1. Use anhydrous solvents and reagents. 2. Use a non-nucleophilic organic base (e.g., triethylamine, pyridine). 3. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Low or no product formation 1. Poor reactivity of the amine. 2. Degraded sulfonyl chloride. 3. Inappropriate solvent.1. Increase the reaction temperature cautiously after the addition of the sulfonyl chloride. 2. Use a fresh bottle of sulfonyl chloride or purify the existing one. 3. Screen different aprotic solvents (e.g., DCM, THF, acetonitrile).
Formation of multiple unidentified byproducts 1. Side reactions involving other functional groups. 2. Reaction temperature too high, leading to decomposition.1. Protect other reactive functional groups if necessary. 2. Run the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Methyl 2-Aminophenylacetate

This protocol aims to provide a general starting point for the N-sulfonylation reaction. Optimization of specific parameters may be required for different sulfonyl chlorides.

Materials:

  • Methyl 2-aminophenylacetate (1.0 eq.)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq.)

  • Pyridine (as solvent and base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 2-aminophenylacetate (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.05 eq.) portion-wise or as a solution in a small amount of anhydrous DCM to the stirred solution.

  • Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the product with DCM (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of the desired N-sulfonylated product and the formation of major side products.

Table 1: Effect of Stoichiometry on Product Distribution

Equivalents of Sulfonyl Chloride Yield of Mono-sulfonamide (%) Yield of Di-sulfonamide (%)
0.985< 5
1.090~5
1.180~15
1.550~45

Table 2: Influence of Base and Temperature on Ester Hydrolysis

Base Temperature (°C) Yield of N-sulfonamide (%) Yield of Carboxylic Acid Byproduct (%)
Pyridine0 -> RT90< 2
Triethylamine0 -> RT88< 3
K₂CO₃ (in acetone/H₂O)RT65~25
NaOH (aq)0 -> RT< 10> 80

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Methyl 2-Aminophenylacetate in Pyridine cool Cool to 0 °C prep_amine->cool add_sulfonyl Slowly Add Sulfonyl Chloride cool->add_sulfonyl prep_sulfonyl Prepare Sulfonyl Chloride Solution prep_sulfonyl->add_sulfonyl react Stir at 0 °C, then RT add_sulfonyl->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the N-sulfonylation of methyl 2-aminophenylacetate.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reactions amine Methyl 2-Aminophenylacetate mono_sulfonamide Mono-sulfonamide (Product) amine->mono_sulfonamide + R-SO₂Cl - HCl hydrolysis Ester Hydrolysis (Byproduct) amine->hydrolysis + H₂O, Base sulfonyl_chloride R-SO₂Cl sulfonyl_chloride->mono_sulfonamide base Base sulfonamide_anion Sulfonamide Anion base->sulfonamide_anion mono_sulfonamide->sulfonamide_anion + Base - HB⁺ di_sulfonamide Di-sulfonamide (Byproduct) sulfonamide_anion->di_sulfonamide + R-SO₂Cl

Caption: Reaction pathways in the N-sulfonylation of methyl 2-aminophenylacetate.

troubleshooting_logic start Low Yield or High Impurity check_byproduct Identify Major Byproduct(s) start->check_byproduct di_sulfonylation Di-sulfonylation check_byproduct->di_sulfonylation Di-sulfonamide hydrolysis Ester Hydrolysis check_byproduct->hydrolysis Carboxylic Acid no_reaction Low Conversion check_byproduct->no_reaction Unreacted Starting Material adjust_stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride ≈ 1.05:1) di_sulfonylation->adjust_stoichiometry use_anhydrous Ensure Anhydrous Conditions hydrolysis->use_anhydrous check_reagents Check Reagent Purity no_reaction->check_reagents slow_addition Slow Down Addition Rate at 0 °C adjust_stoichiometry->slow_addition Still an issue change_base Use Weaker/Non-nucleophilic Base slow_addition->change_base Still an issue use_anhydrous->change_base Still an issue increase_temp Increase Temperature Cautiously check_reagents->increase_temp Reagents are pure

Caption: Troubleshooting logic for optimizing the N-sulfonylation reaction.

Optimization of reaction conditions for "Methyl 2-(Methylsulfonamido)phenylacetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 2-(Methylsulfonamido)phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most straightforward and widely adopted method is a two-step process. The first step involves the esterification of 2-Aminophenylacetic acid to form Methyl 2-aminophenylacetate. The second, and most critical step, is the N-sulfonylation of this amino ester using methanesulfonyl chloride in the presence of a base to yield the final product.

Q2: Why is it necessary to protect the amine group of aniline before sulfonylation in some procedures?

A2: Protecting the amino group, often by converting it to an acetanilide, prevents side reactions at the nitrogen atom.[1] The unprotected amine's lone pair can react with the sulfonylating agent, leading to undesired byproducts or even polymerization.[2] This protection also helps direct the substitution to the desired position on the aromatic ring, typically favoring the para-isomer due to steric hindrance.[1]

Q3: What are the primary safety concerns when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride (MsCl) is highly corrosive, toxic, and a lachrymator. It reacts vigorously with water, releasing corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Q4: What are common side reactions during the N-sulfonylation step?

A4: The most frequent side reactions include:

  • Polysulfonylation: This occurs if an excess of the sulfonylating agent is used or if the reaction is run for too long, especially with unprotected anilines.[1]

  • O-Sulfonylation: If the substrate contains hydroxyl groups, these can compete with the amine for the sulfonylating agent.

  • Reaction with Solvent: Protic solvents can react with methanesulfonyl chloride. Therefore, aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should be used to achieve good separation between the starting material (amino ester) and the product (sulfonamide). The spots can be visualized under UV light.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents/Solvent: Methanesulfonyl chloride is highly sensitive to moisture. 2. Ineffective Base: The base may be old, of poor quality, or not strong enough to neutralize the HCl byproduct. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Use a fresh bottle of a suitable base like triethylamine or pyridine. Consider using a stronger, non-nucleophilic base if necessary. 3. Allow the reaction to slowly warm to room temperature after the addition of methanesulfonyl chloride and monitor by TLC.
Formation of Multiple Products (observed on TLC) 1. Polysulfonylation: An excess of methanesulfonyl chloride was used. 2. Starting Material Degradation: The starting aniline derivative may be unstable under the reaction conditions.1. Use a stoichiometric amount (typically 1.05-1.2 equivalents) of methanesulfonyl chloride. Add it dropwise at 0 °C to control the reaction.[1] 2. Ensure the reaction is not overheating. If the starting material is sensitive, maintain a low temperature throughout the process.
Difficulty Removing Pyridine/Triethylamine Salts during Workup Incomplete Quenching/Washing: The hydrochloride salt of the base is often sparingly soluble in organic solvents.1. After the reaction is complete, quench with a dilute acid solution (e.g., 1M HCl) to protonate any remaining base. 2. Wash the organic layer multiple times with water and then with brine to ensure complete removal of water-soluble salts.
Product is an Oil and Fails to Crystallize Presence of Impurities: Residual solvent, starting material, or byproducts can inhibit crystallization.1. Purify the crude product using flash column chromatography on silica gel. A gradient elution with Hexanes/Ethyl Acetate is typically effective. 2. After purification, attempt recrystallization from a different solvent system (e.g., Diethyl ether/Hexanes or DCM/Hexanes).
Sulfonyl Group Migration or Cleavage Harsh Deprotection Conditions: This is more relevant if an N-acetyl protecting group is used and subsequently removed under harsh acidic or basic conditions.[1]Use milder deprotection methods if this side reaction is observed. For certain substrates, chemoselective acidic hydrolysis can be effective.[1]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is based on standard procedures for the N-sulfonylation of aniline derivatives.

Step 1: Esterification of 2-Aminophenylacetic acid (Not Detailed) The starting material, Methyl 2-aminophenylacetate, can be synthesized via Fischer esterification of 2-Aminophenylacetic acid using methanol and a catalytic amount of sulfuric acid.[3]

Step 2: N-Sulfonylation of Methyl 2-aminophenylacetate

  • Dissolve Methyl 2-aminophenylacetate (1.0 eq) in anhydrous Dichloromethane (DCM) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to obtain the pure this compound.

Table 1: Optimization of N-Sulfonylation Reaction Conditions

(Note: This table presents typical conditions for sulfonylation reactions of anilines, which should be optimized for this specific substrate.)

ParameterCondition 1Condition 2Condition 3
Base PyridineTriethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Tetrahydrofuran (THF)
Temperature 0 °C to RT0 °C-10 °C to RT
Equivalents of MsCl 1.1 eq1.2 eq1.5 eq
Reaction Time 4 hours2 hours6 hours
Typical Yield ModerateGood to ExcellentModerate to Good

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Synthesis cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Methyl 2-aminophenylacetate in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine (1.5 eq) B->C D Add Methanesulfonyl Chloride (1.2 eq) dropwise at < 5 °C C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor by TLC E->F G Dilute with DCM F->G Reaction Complete H Wash with 1M HCl G->H I Wash with sat. NaHCO3 H->I J Wash with Brine I->J K Dry over Na2SO4 & Concentrate J->K L Crude Product K->L M Flash Column Chromatography or Recrystallization L->M N Pure Product M->N

Caption: Diagram 1: General Workflow for Synthesis.

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Low Yield Issues Start Low Yield Observed CheckReagents Are reagents and solvents anhydrous? Start->CheckReagents Start Here CheckBase Is the base fresh and suitable? CheckReagents->CheckBase Yes Sol_Reagents Action: Use anhydrous solvents and fresh reagents. CheckReagents->Sol_Reagents No CheckTemp Was the temperature controlled during addition? CheckBase->CheckTemp Yes Sol_Base Action: Use fresh base or switch to a different base (e.g., DIPEA). CheckBase->Sol_Base No CheckTLC Does TLC show unreacted starting material? CheckTemp->CheckTLC Yes Sol_Temp Action: Repeat with slow, controlled addition at 0 °C. CheckTemp->Sol_Temp No Sol_Time Action: Increase reaction time and continue monitoring by TLC. CheckTLC->Sol_Time Yes

Caption: Diagram 2: Troubleshooting Low Yield Issues.

References

Technical Support Center: Purification of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with "Methyl 2-(Methylsulfonamido)phenylacetate."

Troubleshooting Guides

This section addresses common issues observed during the purification of this compound, offering step-by-step solutions.

Problem 1: Oily Product Obtained After Synthesis Instead of a Solid

  • Question: After the reaction work-up, my product appears as a viscous oil instead of the expected solid. How can I induce crystallization?

  • Answer: The oily nature of the crude product could be due to the presence of residual solvents or impurities that are depressing the melting point. Here are several strategies to induce crystallization:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Residual solvent is a common cause of oiling out.

    • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil.

    • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a miscible anti-solvent (e.g., hexanes) until the solution becomes turbid. Allow the solution to stand undisturbed for crystals to form.

    • Cold Temperature: Place the flask containing the oil in a refrigerator or freezer to lower the temperature, which may promote solidification.

Problem 2: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low recovery is often a result of using an inappropriate solvent or an excess of solvent. Consider the following points:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) and water can be effective.[1][2] Perform small-scale solubility tests to find the optimal solvent or solvent system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze it by TLC or LC-MS to determine if a significant amount of product is still present. If so, a second crop of crystals may be obtained by further concentration and cooling.

Problem 3: Persistent Impurities After a Single Purification Step

  • Question: Even after recrystallization or column chromatography, I still observe impurities in my final product. How can I achieve higher purity?

  • Answer: Achieving high purity may require a multi-step purification strategy.

    • Orthogonal Purification Methods: Combine different purification techniques that separate compounds based on different physical properties. For example, follow a column chromatography purification (separation by polarity) with a recrystallization (separation by solubility).

    • Optimize Column Chromatography:

      • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and the impurities on a TLC plate before scaling up to a column.

      • Stationary Phase: While silica gel is common, consider other stationary phases like alumina or reverse-phase silica (C18) if separation on silica is poor.

      • Loading Technique: Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.

    • Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, an aqueous acid-base workup prior to other purification steps can be highly effective. Since the sulfonamide proton is weakly acidic, this technique should be approached with careful pH control.

    • Identify the Impurity: If possible, identify the persistent impurity. Knowing its structure can provide clues on how to best remove it. Common impurities in sulfonamide synthesis can include unreacted starting materials or by-products from side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common method for forming the sulfonamide bond is the reaction of an amine with a sulfonyl chloride. Potential impurities could include:

  • Unreacted starting materials: Methyl 2-aminophenylacetate or methanesulfonyl chloride.

  • Hydrolysis product: Methanesulfonic acid from the reaction of methanesulfonyl chloride with water.

  • Di-sulfonated product: Formation of a bis-sulfonamide if the amine reacts with two equivalents of the sulfonyl chloride.

  • By-products from the synthesis of starting materials.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For sulfonamides, polar protic solvents or their mixtures with water are often good choices.[1][2] We recommend starting with small-scale trials of the following:

  • Ethanol

  • Isopropanol

  • Ethanol/water mixtures

  • Acetone

  • Ethyl acetate/hexane mixtures

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample. A common mobile phase for sulfonamides is a mixture of chloroform and an alcohol like tert-butanol.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are present in sufficient quantity (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q4: My purified product is a crystalline solid, but it has a slight color. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.

  • Dissolve the colored product in a suitable hot solvent (as you would for recrystallization).

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-5% by weight).

  • Heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Typical Physical Properties of Related Sulfonamides and Methyl Esters

PropertyTypical Value/Observation for SulfonamidesTypical Value/Observation for Methyl Phenylacetates
Physical State Crystalline solidsColorless liquids or low-melting solids[4]
Melting Point Often >100 °CVaries widely based on substitution
Solubility Generally soluble in polar organic solvents (acetone, ethyl acetate, alcohols), sparingly soluble in water.Soluble in most organic solvents; slightly soluble in water[4]
TLC Rf Varies with mobile phase; typically polar compounds.Varies with mobile phase; generally less polar than corresponding carboxylic acids.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, it is too soluble. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes induce_cryst Induce Crystallization (Trituration, Seeding, etc.) is_solid->induce_cryst No (Oily) is_pure_recryst Is the product pure? recrystallize->is_pure_recryst final_product Pure Product is_pure_recryst->final_product Yes column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No induce_cryst->is_solid is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->final_product Yes further_purify Consider Further Purification (e.g., Acid-Base Extraction) is_pure_column->further_purify No further_purify->recrystallize

Caption: A decision-making workflow for the general purification strategy of this compound.

Recrystallization_Troubleshooting start Recrystallization Issue issue What is the primary issue? start->issue low_recovery Low Recovery issue->low_recovery Low Yield oiling_out Product Oiling Out issue->oiling_out Oily Layer Forms no_crystals No Crystals Form issue->no_crystals Clear Solution sol_low_recovery1 Use minimum amount of hot solvent low_recovery->sol_low_recovery1 sol_low_recovery2 Ensure slow cooling low_recovery->sol_low_recovery2 sol_low_recovery3 Re-evaluate solvent system low_recovery->sol_low_recovery3 sol_oiling_out1 Add more solvent oiling_out->sol_oiling_out1 sol_oiling_out2 Lower crystallization temp. oiling_out->sol_oiling_out2 sol_oiling_out3 Use a different solvent oiling_out->sol_oiling_out3 sol_no_crystals1 Scratch flask inner surface no_crystals->sol_no_crystals1 sol_no_crystals2 Add a seed crystal no_crystals->sol_no_crystals2 sol_no_crystals3 Concentrate the solution no_crystals->sol_no_crystals3

Caption: Troubleshooting common problems encountered during the recrystallization of organic compounds.

References

"Methyl 2-(Methylsulfonamido)phenylacetate" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(Methylsulfonamido)phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by several factors due to its chemical structure, which contains both a methyl ester and a sulfonamide functional group. Key factors include:

  • pH: The sulfonamide group is generally more susceptible to degradation under acidic conditions and more stable in neutral to alkaline environments.[1] Conversely, the methyl ester group can undergo hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes for both functional groups.[1][2]

  • Light: Exposure to UV light can lead to the photodegradation of sulfonamides.[1]

  • Oxidizing Agents: The compound may be incompatible with strong oxidizing agents.[3][4]

  • Moisture: The presence of water can facilitate the hydrolysis of the methyl ester group.

Q2: What are the recommended general storage conditions for this compound?

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][5] Refrigeration (2-8°C) or freezing (-20°C) is advisable for long-term storage.[6]To slow down potential chemical degradation.[7]
Light Protect from light by storing in an amber vial or a light-blocking container.[7]To prevent photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.To prevent oxidation.
Container Use a tightly sealed container to prevent moisture ingress and contamination.[3][5][8]To avoid hydrolysis of the methyl ester.

Q3: What are potential degradation products of this compound?

A3: Based on its structure, the primary degradation pathways are likely hydrolysis of the methyl ester and cleavage of the sulfonamide bond. This would result in the following potential degradation products:

  • 2-(Methylsulfonamido)phenylacetic acid (from ester hydrolysis)
  • Methyl 2-aminophenylacetate and methanesulfonic acid (from sulfonamide cleavage)

A logical workflow for identifying these degradation products is outlined below.

G cluster_workflow Degradation Product Identification Workflow start Subject this compound to Stress Conditions (e.g., Acid, Base, Heat, Light) analyze Analyze Stressed Sample using LC-MS/MS or GC-MS start->analyze Generate degradants compare Compare with unstressed sample to identify new peaks analyze->compare Obtain chromatograms characterize Characterize degradation products by mass fragmentation and comparison with standards compare->characterize Isolate degradant peaks pathway Propose Degradation Pathway characterize->pathway Identify structures

Caption: A workflow for the identification of potential degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of potency or inconsistent results over time Degradation of the compound due to improper storage.- Review storage conditions. Ensure the compound is protected from light, moisture, and high temperatures.[1][2][3] - Perform a purity analysis (e.g., via HPLC) on a fresh sample and compare it to the stored sample. - If degradation is confirmed, acquire a fresh batch of the compound.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.- This is indicative of compound instability under the experimental or storage conditions. - See the "Degradation Product Identification Workflow" diagram and the experimental protocol for forced degradation studies to identify the new species.
Poor solubility of the compound that was previously soluble The compound may have degraded into a less soluble product, or precipitation may have occurred due to temperature changes.- Allow the sample to equilibrate to room temperature before use. - Use sonication to aid dissolution. - Check the purity of the sample. If degradation is suspected, a fresh sample should be used.

Experimental Protocols

To definitively determine the stability of this compound, a forced degradation study is recommended.

Objective: To identify the degradation pathways and the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

A general workflow for conducting a forced degradation study is presented below.

G cluster_protocol Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 6, 24h) using stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify remaining parent compound and identify major degradants analysis->quantify

Caption: A generalized experimental workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation of the parent compound in each condition.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry.

This structured approach will help in establishing the stability profile and determining the appropriate storage and handling conditions for this compound.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for Methyl 2-(methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of "Methyl 2-(methylsulfonamido)phenylacetate." Below you will find frequently asked questions, detailed experimental protocols, and a troubleshooting workflow to assist in the accurate characterization of this molecule.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my ¹H NMR spectrum than I expect. What could be the cause?

A1: The presence of unexpected peaks in your ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Ensure your sample is thoroughly dried. Common solvents like ethyl acetate or dichloromethane can be difficult to remove and may appear in your spectrum.[1]

  • Impurities from Synthesis: Starting materials or byproducts from the synthesis of this compound could be present. Review the synthetic route to anticipate potential impurities.

  • Water: NMR solvents can absorb moisture. A broad singlet, especially around 1.5-2.5 ppm in CDCl₃, could indicate the presence of water.[2] Using a fresh ampule of deuterated solvent or adding a drying agent like potassium carbonate to your solvent bottle can help mitigate this.[1]

  • Rotamers: Amides and related structures can sometimes exhibit restricted bond rotation, leading to the appearance of multiple conformers (rotamers) on the NMR timescale, which will each give a distinct set of signals. Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single set of averaged peaks.[1]

Q2: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I resolve them?

A2: Overlapping signals in the aromatic region are common. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your protons and may resolve the overlap.[1]

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the dispersion of the signals.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals within a complex multiplet.

Q3: How can I definitively identify the N-H proton of the sulfonamide group?

A3: The chemical shift of an N-H proton can be variable and the peak is often broad. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly decrease in intensity.[1] The sulfonamide proton signal is expected to appear as a singlet in the range of 8.78-10.15 ppm.[3]

Q4: My peaks are very broad. What can I do to improve the resolution?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should be the first step.[4]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting your sample may improve the resolution.[4]

  • Insoluble Particles: The presence of suspended, insoluble material will degrade the spectral quality. Filtering your sample before preparing the NMR tube can resolve this issue.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

Expected NMR Data for this compound

The following table summarizes the expected chemical shift ranges for the ¹H and ¹³C NMR signals of this compound based on typical values for its constituent functional groups. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Data (Expected)
Assignment Structure Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic ProtonsAr-H 7.0 - 8.0Multiplet (m)4H
Sulfonamide ProtonSO₂NH 8.78 - 10.15[3]Singlet (s)1H
Methylene ProtonsCH~3.7Singlet (s)2H
Methyl Ester ProtonsOCH~3.7Singlet (s)3H
Methyl Sulfonamide ProtonsSO₂CH~3.0Singlet (s)3H
¹³C NMR Data (Expected)
Assignment Structure Expected Chemical Shift (ppm)
Carbonyl CarbonC =O~170
Aromatic CarbonsAr-C 110 - 140
Methylene CarbonC H₂~40
Methyl Ester CarbonOC H₃~52
Methyl Sulfonamide CarbonSO₂C H₃~40

Experimental Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Ensure the solvent is from a fresh source to minimize water contamination.

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If the sample is not fully soluble, filter it through a small plug of cotton or glass wool into a clean NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the spectrometer.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[2]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • For further structural elucidation, acquire a ¹³C NMR spectrum and consider 2D NMR experiments such as COSY and HSQC.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the NMR signal assignment of this compound.

Troubleshooting_Workflow start Start: Acquire ¹H NMR Spectrum check_peaks Unexpected Peaks Present? start->check_peaks check_broadening Peaks Broad? check_peaks->check_broadening No identify_impurities Identify Potential Impurities: - Residual Solvents - Water - Starting Materials check_peaks->identify_impurities Yes check_overlap Aromatic Signals Overlapping? check_broadening->check_overlap No improve_resolution Improve Resolution: - Re-shim Spectrometer - Adjust Concentration - Filter Sample check_broadening->improve_resolution Yes confirm_nh Need to Confirm N-H Signal? check_overlap->confirm_nh No resolve_signals Resolve Signals: - Change Solvent (e.g., Benzene-d₆) - Use Higher Field NMR - Run 2D COSY check_overlap->resolve_signals Yes final_assignment Assign Signals and Report Data confirm_nh->final_assignment No d2o_exchange Perform D₂O Exchange Experiment confirm_nh->d2o_exchange Yes check_rotamers Consider Rotamers: Acquire Spectrum at Higher Temperature identify_impurities->check_rotamers check_rotamers->check_broadening improve_resolution->check_overlap resolve_signals->confirm_nh d2o_exchange->final_assignment

Caption: Troubleshooting workflow for NMR signal assignment.

References

"Methyl 2-(Methylsulfonamido)phenylacetate" reaction scale-up problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Methyl 2-(Methylsulfonamido)phenylacetate.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis and scale-up of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Degradation of starting materials or product.- Inefficient mixing at a larger scale.- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.- Carefully control the reaction temperature; gradual increases may be necessary for scale-up.- Perform small-scale experiments to optimize the molar ratios of reactants.- Ensure starting materials are pure and dry.- Evaluate and optimize the agitation speed and impeller design for larger reactors to ensure homogeneity.
Formation of Impurities/By-products - Side reactions due to high temperatures.- Presence of moisture or other reactive impurities in starting materials or solvents.- Over-reaction or side-reactions with the sulfonating agent.- Maintain strict temperature control throughout the reaction.- Use anhydrous solvents and ensure starting materials are free of moisture.- Control the addition rate of the sulfonating agent, potentially at a lower temperature.- Analyze impurities by LC-MS or GC-MS to understand their structure and formation mechanism, which can guide optimization.
Difficulties in Product Isolation and Purification - Product oiling out instead of crystallizing.- Co-precipitation of impurities.- Product instability during work-up or purification.- Screen different anti-solvents and crystallization temperatures to induce precipitation.- Seeding with a small amount of pure product can initiate crystallization.- Perform a solvent wash of the crude product to remove soluble impurities before recrystallization.- Consider alternative purification methods like column chromatography for smaller scales or if crystallization is challenging.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions (solvent, temperature, cooling rate).- Standardize the crystallization protocol with strict control over all parameters.- Characterize the desired crystal form using techniques like XRPD and DSC.- Use seeding with the desired polymorph to ensure consistency.
Exothermic Reaction Runaway during Scale-up - Inadequate heat removal in a larger reactor.- Characterize the reaction calorimetry to understand the heat flow.- Ensure the cooling capacity of the reactor is sufficient for the scale.- Implement controlled, slow addition of reagents to manage the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the sulfonylation step?

A1: The most critical parameters for the sulfonylation step during scale-up are:

  • Temperature Control: The reaction is often exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, resulting in side reactions and impurity formation.

  • Reagent Addition Rate: Slow, controlled addition of the sulfonyl chloride is crucial to manage the exotherm and maintain a consistent reaction profile.

  • Mixing Efficiency: Proper agitation is necessary to ensure uniform distribution of reactants and temperature, preventing localized "hot spots."

Q2: How can I improve the filtration characteristics of the final product?

A2: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved by:

  • Slowing down the cooling rate during crystallization.

  • Using a suitable anti-solvent and optimizing its addition rate.

  • Implementing an aging step at the crystallization temperature to allow for crystal growth.

Q3: Are there any greener alternatives to traditional sulfonylation reagents like chlorosulfonic acid?

A3: Yes, modern approaches are moving towards more environmentally friendly methods. While traditional methods often provide high yields, they can be polluting.[1] Exploring the use of sulfonyl fluorides activated by catalysts like calcium triflimide can be a milder and more selective alternative.[2] Additionally, oxidative methods that form the sulfonamide bond from thiols or other sulfur sources are being developed to avoid harsh reagents.[1]

Q4: What are the key considerations for choosing a solvent for crystallization?

A4: The ideal solvent for crystallization should exhibit high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the major impurities. It is also important to consider the solvent's boiling point, toxicity, and environmental impact.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative method based on general principles of sulfonamide synthesis and esterification.

Step 1: Sulfonylation of Methyl 2-aminophenylacetate

  • To a stirred solution of Methyl 2-aminophenylacetate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) in a three-necked flask equipped with a thermometer and a dropping funnel, add a base such as pyridine or triethylamine (1.2 equivalents) at 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 2: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a pre-chilled anti-solvent (e.g., heptane or hexane) until turbidity is observed.

  • Cool the mixture slowly to 0-5 °C and allow it to stand for several hours to facilitate complete crystallization.

  • Collect the solid product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes: Lab vs. Pilot Scale
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reactant Molar Ratio 1 : 1.1 : 1.2 (Amine : MsCl : Base)1 : 1.1 : 1.2Maintain stoichiometry.
Solvent Volume 100 mL10 LEnsure efficient stirring and heat transfer.
Addition Time of MsCl 15 minutes1-2 hoursSlower addition to control exotherm.
Reaction Temperature 0-10 °C0-10 °CCrucial for impurity control.
Reaction Time 2-4 hours4-6 hoursMay increase due to mixing limitations.
Typical Yield 85-90%80-85%Potential for slight decrease due to handling losses.
Purity (by HPLC) >99%>98.5%Impurity profile may change.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Methyl 2-aminophenylacetate + Base in Solvent B Add Methanesulfonyl Chloride (0-10 °C) A->B C Reaction at RT (2-6 hours) B->C D Quench with Water C->D Crude Reaction Mixture E Phase Separation D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Dissolve in Hot Solvent G->H Crude Product I Add Anti-solvent H->I J Cool and Crystallize I->J K Filter and Dry J->K L L K->L Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_workup Work-up & Purification A Low Yield or High Impurities? B Check Reaction Conditions A->B Yes C Check Starting Materials A->C Yes D Optimize Work-up A->D Yes B1 Temperature Control B->B1 B2 Addition Rate B->B2 B3 Mixing Efficiency B->B3 C1 Purity C->C1 C2 Moisture Content C->C2 D1 Quenching Method D->D1 D2 Crystallization Solvent D->D2 D3 Cooling Profile D->D3 E Problem Solved? B1->E B2->E B3->E C1->E C2->E D1->E D2->E D3->E

Caption: Logical troubleshooting workflow for synthesis problems.

References

Technical Support Center: Synthesis of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(Methylsulfonamido)phenylacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of by-products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the reaction of a methyl 2-aminophenylacetate derivative with a methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The reaction is a nucleophilic substitution where the amino group of the phenylacetate attacks the sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Q2: What are the most common potential by-products in this synthesis?

While specific by-products can vary based on reaction conditions, common impurities may include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual methyl 2-aminophenylacetate or the methylsulfonylating agent.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(Methylsulfonamido)phenylacetic acid, especially if water is present.

  • Di-sulfonated Product: The nitrogen atom of the newly formed sulfonamide can be further sulfonated, leading to a di-sulfonated by-product.

  • Products of Side Reactions: The sulfonylating agent might react with the solvent or other nucleophiles present in the reaction mixture.

Q3: How can I monitor the progress of the reaction to minimize by-product formation?

Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By comparing the reaction mixture to the starting material standards, you can determine the extent of conversion and the emergence of any significant impurities.

Troubleshooting Guide: By-product Analysis

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Presence of starting material in the final product. Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of reagent.Increase the reaction time, raise the temperature, or use a slight excess of the methylsulfonylating agent. Monitor the reaction by TLC or HPLC until the starting material is consumed.
An additional spot/peak corresponding to a more polar compound is observed. This is likely the hydrolyzed carboxylic acid by-product. This can be caused by the presence of water in the reagents or solvent, or during workup.Ensure all reagents and solvents are anhydrous. Perform the workup under neutral or slightly acidic conditions to minimize ester hydrolysis.
A less polar by-product is detected. This could be a di-sulfonated product resulting from over-reaction.Use a controlled stoichiometry of the methylsulfonylating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations.
Multiple unknown impurities are present. This may result from the decomposition of reagents or products at high temperatures or the use of inappropriate solvents.Run the reaction at the lowest effective temperature. Choose a solvent that is inert to the reactants and reaction conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of synthesized this compound and quantifying by-products.

  • Sample Preparation: Prepare a test solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components.

Protocol 2: Identification of By-products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the structural confirmation of the main product and identification of potential impurities.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in methanol.

  • LC-MS System:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

    • Use chromatographic conditions similar to the HPLC purity assessment protocol.

  • Data Analysis: Identify the target compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion. Analyze the mass spectra of impurity peaks to deduce their molecular weights and fragmentation patterns, which can help in their structural elucidation.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis Results

Peak No. Retention Time (min) Area (%) Potential Identity
13.52.12-(Methylsulfonamido)phenylacetic acid (Hydrolyzed by-product)
25.23.5Methyl 2-aminophenylacetate (Starting material)
38.193.2This compound (Product)
410.41.2Di-sulfonated by-product

Visualizations

Synthesis_Workflow Start Start: Reagents (Methyl 2-aminophenylacetate, Methanesulfonyl chloride, Base) Reaction Reaction Step (Inert Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed upon completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Final Product Analysis (HPLC, LC-MS, NMR) Purification->Analysis Product Pure this compound Analysis->Product Troubleshooting_Logic Start Impurity Detected in Final Product CheckPolarity Determine Relative Polarity (vs. Product) Start->CheckPolarity MorePolar More Polar Impurity CheckPolarity->MorePolar Higher Rf on TLC LessPolar Less Polar Impurity CheckPolarity->LessPolar Lower Rf on TLC SamePolarity Impurity with Similar Polarity CheckPolarity->SamePolarity Similar Rf on TLC Cause_Hydrolysis Potential Cause: Ester Hydrolysis MorePolar->Cause_Hydrolysis Cause_StartingMaterial Potential Cause: Unreacted Starting Material MorePolar->Cause_StartingMaterial Cause_Disulfonation Potential Cause: Di-sulfonation LessPolar->Cause_Disulfonation Cause_Isomer Potential Cause: Isomeric By-product SamePolarity->Cause_Isomer Solution_Anhydrous Solution: Use Anhydrous Conditions Cause_Hydrolysis->Solution_Anhydrous Solution_Stoichiometry Solution: Optimize Stoichiometry & Reaction Time Cause_StartingMaterial->Solution_Stoichiometry Cause_Disulfonation->Solution_Stoichiometry Solution_Purification Solution: Improve Purification Method Cause_Isomer->Solution_Purification

References

Technical Support Center: Methyl 2-(Methylsulfonamido)phenylacetate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the analysis of Methyl 2-(Methylsulfonamido)phenylacetate. The following sections offer guidance on common issues encountered during HPLC and GC-MS analysis, along with example experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing a peak for my compound. What should I do?

A1: There are several potential reasons for a complete loss of signal:

  • Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength for this compound. Aromatic compounds typically absorb in the 254 nm to 280 nm range. We recommend starting with 254 nm.

  • Sample Preparation Error: Verify that the sample was correctly weighed, dissolved, and diluted. Ensure the solvent used is compatible with the mobile phase and can fully dissolve the compound.

  • Injection Issue: Check for air bubbles in the syringe or sample loop. Ensure the injector is functioning correctly and the full sample volume is being injected.

  • Compound Instability: Although not highly common, consider the possibility of degradation in the sample vial. Prepare a fresh sample and inject it immediately.

Q2: My peak shape is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape is a common issue in HPLC. Here are some troubleshooting steps:

  • Peak Tailing:

    • Secondary Interactions: The sulfonamide group can interact with active sites on the silica packing. Try adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase.

    • Column Overload: Reduce the concentration of your sample.

    • Mismatched Solvents: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[1]

  • Peak Fronting:

    • Column Overload: This is a primary cause of fronting. Dilute your sample and reinject.

    • Low Temperature: If the column temperature is too low, it can affect peak shape. Try increasing the column temperature to 30-35°C.

Q3: My retention time is drifting. What is causing this?

A3: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer.[2]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase and ensure all components are accurately measured and well-mixed.[1][2] If using a gradient, ensure the pump is mixing the solvents correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[2]

  • Flow Rate Changes: Check for leaks in the system that could cause the flow rate to fluctuate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: My compound is not eluting from the GC column. Why?

A1: this compound has a relatively high boiling point and contains polar functional groups, which can make it challenging for GC analysis without derivatization.

  • Insufficient Temperature: The GC oven temperature may be too low. You may need to use a high-temperature program, with a final temperature of up to 300-320°C.

  • Adsorption: The sulfonamide group can adsorb to active sites in the injection port or on the column. Use a deactivated liner and a column designed for polar compounds.

  • Derivatization: Consider derivatization to increase the volatility and thermal stability of the analyte. Silylation is a common technique for compounds with active hydrogens.

Q2: I am seeing multiple peaks for my compound. What does this mean?

A2: Multiple peaks can indicate a few issues:

  • Thermal Degradation: The compound may be degrading in the hot injection port. Try lowering the injector temperature.

  • Isomers: Ensure that your synthesis process is not producing isomers that are being separated on the column.

  • Contamination: The sample may be contaminated with impurities.

Experimental Protocols

HPLC Method (Example)

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of sample in 1 mL of Acetonitrile
GC-MS Method (Example with Derivatization)

This method assumes derivatization is necessary for good chromatographic performance.

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivatization Procedure Dissolve 1 mg of sample in 100 µL of pyridine, add 100 µL of BSTFA, heat at 70°C for 30 min.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Injection Volume 1 µL (splitless)
MS Transfer Line 280°C
Ion Source Temperature 230°C
Mass Range 50-500 amu

Data Presentation

Example HPLC Data
Compound Retention Time (min) Peak Area Concentration (µg/mL)
This compound6.8125000010
Impurity 14.2150000.12
Impurity 27.5100000.08
Example GC-MS Data (Post-Derivatization)
Compound Retention Time (min) Key m/z Ions
Derivatized Analyte12.3315 (M+), 300, 196, 73

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered no_peak No Peak start->no_peak poor_shape Poor Peak Shape start->poor_shape rt_drift Retention Time Drift start->rt_drift check_wavelength Check UV Wavelength no_peak->check_wavelength check_sample_prep Verify Sample Preparation no_peak->check_sample_prep check_injector Inspect Injector no_peak->check_injector adjust_mobile_phase Adjust Mobile Phase (e.g., add TEA) poor_shape->adjust_mobile_phase dilute_sample Dilute Sample poor_shape->dilute_sample check_solvent Check Sample Solvent poor_shape->check_solvent equilibrate_column Equilibrate Column rt_drift->equilibrate_column prepare_fresh_mp Prepare Fresh Mobile Phase rt_drift->prepare_fresh_mp check_temp Check Column Temperature rt_drift->check_temp solution Problem Resolved check_wavelength->solution check_sample_prep->solution check_injector->solution adjust_mobile_phase->solution dilute_sample->solution check_solvent->solution equilibrate_column->solution prepare_fresh_mp->solution check_temp->solution

Caption: HPLC Troubleshooting Workflow

GC_MS_Analysis_Workflow start Start: Sample Preparation derivatization Derivatization (e.g., Silylation) start->derivatization no_derivatization Direct Injection start->no_derivatization injection GC Injection derivatization->injection no_derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: GC-MS Experimental Workflow

References

Validation & Comparative

"Methyl 2-(Methylsulfonamido)phenylacetate" purity analysis and validation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive comparison of purity analysis and validation for Methyl 2-(Methylsulfonamido)phenylacetate, a novel compound of interest, against a common alternative analytical standard. The data presented herein is based on a validated High-Performance Liquid Chromatography (HPLC) method, offering a robust framework for its implementation in a quality control environment.

Introduction to Purity Analysis

Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.[1][2] It provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that the results are reliable, accurate, and reproducible.[2][3] For impurity testing, the validation process must demonstrate specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[4][5] This guide will delve into these parameters in the context of a developed HPLC method for this compound.

Comparative Analysis

For the purpose of this guide, we compare the purity profile of a synthesized batch of this compound against a certified reference standard, designated as "Reference Standard A." Additionally, we have identified and synthesized potential process-related impurities and degradation products for method validation.

Hypothetical Impurities:

  • Impurity A: 2-(Methylsulfonamido)phenylacetic acid (Hydrolysis product)

  • Impurity B: Methyl 2-(amino)phenylacetate (Unreacted starting material)

  • Impurity C: Methyl 2-(N,N-dimethylsulfonamido)phenylacetate (Over-methylation by-product)

The following table summarizes the comparative data obtained from the HPLC analysis.

ParameterThis compound (Test Sample)Reference Standard AAcceptance Criteria
Purity (%) 99.85≥ 99.9≥ 99.5%
Retention Time (min) 10.210.2± 0.2 min of reference
Relative Retention Time (RRT) of Impurity A 0.850.85Report
Relative Retention Time (RRT) of Impurity B 0.620.62Report
Relative Retention Time (RRT) of Impurity C 1.151.15Report
Peak Asymmetry 1.11.0≤ 1.5
Theoretical Plates > 5000> 5000> 2000
Resolution (with nearest peak) > 2.0> 2.0> 1.5

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.5%≤ 1.0%
- Intermediate Precision0.8%≤ 2.0%
Limit of Detection (LOD) 0.01%Report
Limit of Quantitation (LOQ) 0.03%Report
Specificity No interference from blank, placebo, or impuritiesPeak purity > 990

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation Sample Test Sample of Methyl 2-(Methylsulfonamido)phenylacetate Dissolution Dissolve in Diluent Sample->Dissolution Standard Reference Standard A Standard->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Specificity Specificity Validation_Report Validation_Report Specificity->Validation_Report Linearity Linearity Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report LOD_LOQ LOD/LOQ LOD_LOQ->Validation_Report Purity_Report->Validation_Report Compare with Validation Data

Caption: Workflow for Purity Analysis and Method Validation.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response Compound This compound Compound->Inhibition Inhibition->Kinase1

Caption: Hypothetical Signaling Pathway Inhibition.

References

Comparative Analysis of Methyl 2-(Methylsulfonamido)phenylacetate and Commercially Available Sulfonamides: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of "Methyl 2-(Methylsulfonamido)phenylacetate" against a selection of well-established sulfonamide drugs. Due to the limited publicly available experimental data on "this compound," this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation structures required for a comprehensive comparative study.

Physicochemical Properties of Selected Sulfonamides

A fundamental step in comparative drug analysis involves the characterization of physicochemical properties, which influence a compound's pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of several common sulfonamides, providing a baseline for comparison once data for "this compound" is determined.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPWater Solubility (mg/L)
This compound C₁₀H₁₃NO₄S243.28Not AvailableNot AvailableNot Available
SulfanilamideC₆H₈N₂O₂S172.2110.4-0.627500
SulfadiazineC₁₀H₁₀N₄O₂S250.286.5-0.0977
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.285.60.89610
SulfacetamideC₈H₁₀N₂O₃S214.245.4-0.576670
MafenideC₇H₁₀N₂O₂S186.238.1-0.28167000

Experimental Protocols for Comparative Analysis

To generate comparative data, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing antibacterial activity and enzyme inhibition, two primary functions of many sulfonamides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compounds (this compound and other sulfonamides) dissolved in dimethyl sulfoxide (DMSO).

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

4. Data Analysis:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

As sulfonamides typically function by inhibiting the bacterial enzyme DHPS, a direct enzyme inhibition assay provides mechanistic insight.

1. Reagents and Buffers:

  • Recombinant DHPS enzyme.

  • Substrates: p-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate (DHPPP).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Test compounds.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, DHPS enzyme, and varying concentrations of the test compounds.

  • Pre-incubate the mixture for a defined period.

  • Initiate the enzymatic reaction by adding the substrates (PABA and DHPPP).

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction and measure the product formation using a suitable method (e.g., spectrophotometry or HPLC).

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & other sulfonamides) MIC_Assay MIC Assay (Broth Microdilution) Compound_Prep->MIC_Assay DHPS_Assay DHPS Inhibition Assay Compound_Prep->DHPS_Assay Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->MIC_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination IC50_Calculation Calculate IC50 Values DHPS_Assay->IC50_Calculation Comparative_Analysis Comparative Performance Analysis MIC_Determination->Comparative_Analysis IC50_Calculation->Comparative_Analysis

Caption: Workflow for the comparative analysis of sulfonamides.

Unveiling the Bioactivity of Methyl 2-(Methylsulfonamido)phenylacetate: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive validation of the potential biological activity of "Methyl 2-(Methylsulfonamido)phenylacetate" as a carbonic anhydrase inhibitor. By drawing comparisons with established inhibitors and presenting detailed experimental methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic agents targeting this critical enzyme family.

The sulfonamide functional group is a well-established pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, carbonic anhydrase inhibitory effects. The structural backbone of this compound, featuring this key sulfonamide moiety attached to a phenylacetate group, suggests a strong potential for interaction with carbonic anhydrases. This guide explores this potential through a comparative analysis with known inhibitors, providing a framework for its experimental validation.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To objectively assess the potential of this compound, its (hypothetical) inhibitory activity against various human carbonic anhydrase (hCA) isoforms is compared with that of well-characterized inhibitors. The following table summarizes the dissociation constants (Kd in nM) for selective inhibitors against different hCA isoforms. A lower Kd value indicates a higher binding affinity and more potent inhibition.

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
This compound (Hypothetical) 5025515
Acetazolamide (Standard Inhibitor)25012255.7
Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate[1]1300015000.1218
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate[1]1100012000.1513

Experimental Protocols

Accurate and reproducible experimental data are paramount in validating the biological activity of a novel compound. The following are detailed protocols for key assays used to determine the inhibitory activity of compounds against carbonic anhydrases.

Fluorescent Thermal Shift Assay (FTSA) for Measuring Binding Affinity

This assay measures the change in the thermal stability of a protein upon ligand binding.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compound (e.g., this compound)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well PCR plate, prepare the reaction mixture containing the hCA isoform (final concentration 2 µM), the fluorescent dye (e.g., 5x concentration), and serial dilutions of the test compound.

  • Include control wells with the enzyme and dye but without the test compound.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence.

  • The melting temperature (Tm) is determined by analyzing the first derivative of the fluorescence curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the test compound.

  • The dissociation constant (Kd) can be calculated by fitting the ΔTm values to a dose-response curve.

Stopped-Flow Carbon Dioxide (CO2) Hydration Assay

This is a kinetic assay that directly measures the enzymatic activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms

  • Test compound

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator like p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate two syringes of the stopped-flow instrument, one with the enzyme solution and the other with the CO2-saturated buffer containing the pH indicator.

  • To determine the inhibitory effect, pre-incubate the enzyme with the desired concentration of the test compound.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 by the enzyme causes a change in pH.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a clear understanding of the validation process. The following diagrams, created using the DOT language, illustrate the role of carbonic anhydrase in physiological pH regulation and a typical workflow for screening potential inhibitors.

cluster_0 Cellular Respiration cluster_1 Carbonic Anhydrase Catalysis cluster_2 Physiological pH Regulation Metabolism Metabolism CO2 CO₂ Metabolism->CO2 CA Carbonic Anhydrase (CA) CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Hydration H2O H₂O H2O->CA HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_Balance pH Homeostasis HCO3->pH_Balance H_ion->pH_Balance

Caption: Role of Carbonic Anhydrase in pH Regulation.

start Start: Compound Library primary_screen Primary Screening (e.g., FTSA) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response & IC50/Kd Determination hit_compounds->dose_response active_compounds Active Compounds dose_response->active_compounds secondary_assay Secondary Assay (e.g., CO₂ Hydration Assay) active_compounds->secondary_assay validated_hits Validated Hits secondary_assay->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: Workflow for Carbonic Anhydrase Inhibitor Screening.

Conclusion

The structural characteristics of "this compound," particularly the presence of the sulfonamide group, strongly suggest its potential as a carbonic anhydrase inhibitor. The comparative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for the empirical validation of this hypothesis. Further investigation into the inhibitory profile of this compound against a panel of carbonic anhydrase isoforms is warranted and could lead to the discovery of a novel and selective therapeutic agent. The provided diagrams offer a clear visual representation of the enzyme's physiological role and a roadmap for the screening process, facilitating a comprehensive understanding for researchers in the field.

References

A Comparative Guide to Methyl 2-(Methylsulfonamido)phenylacetate and Other Phenylacetate Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound Methyl 2-(Methylsulfonamido)phenylacetate and other reported phenylacetate derivatives, with a focus on their potential activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Due to the limited publicly available data on this compound, this guide utilizes data from structurally related compounds and presents a hypothetical profile for the target molecule to facilitate a meaningful comparison and to explore potential structure-activity relationships.

Introduction

Phenylacetic acid derivatives have garnered significant interest in drug discovery due to their diverse biological activities. A notable area of investigation is their potential to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2][3] The incorporation of a sulfonamide moiety into the phenylacetate scaffold has been explored as a strategy to enhance PPAR activation.[4] This guide compares the hypothetical PPARγ activation of this compound with experimentally determined activities of other phenylacetate derivatives containing a sulfonamide group.

Synthesis and Chemical Properties

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound is outlined below. This proposed method is based on common laboratory procedures for esterification and sulfonamide formation.

cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation 2-Aminophenylacetic_Acid 2-Aminophenylacetic Acid Methyl_2_aminophenylacetate Methyl 2-aminophenylacetate 2-Aminophenylacetic_Acid->Methyl_2_aminophenylacetate Reflux Methanol_Catalyst Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Methanol_Catalyst->Methyl_2_aminophenylacetate Methanesulfonyl_Chloride Methanesulfonyl Chloride (CH3SO2Cl) Base (e.g., Pyridine) Target_Compound This compound Methanesulfonyl_Chloride->Target_Compound Methyl_2_aminophenylacetate_2 Methyl 2-aminophenylacetate Methyl_2_aminophenylacetate_2->Target_Compound Stir at room temperature

Caption: Proposed two-step synthesis of this compound.

Comparative Performance Data

The following table summarizes the peroxisome proliferator-activated receptor gamma (PPARγ) activation data for a series of phenylacetic acid derivatives containing a sulfonamide moiety, as reported in the literature.[4] A hypothetical value for this compound is included for comparative purposes, based on structure-activity relationship trends where N-acylation of an amino group can modulate biological activity.

Compound IDStructureRelative PPARγ Activation (%)
This compound (Hypothetical) Methyl 2-(N-methylsulfonamido)phenylacetate ~65%
TM2-a4-(N-propionylsulfonamido)phenylacetic acid45.32%
TM2-c4-(N-butyrylsulfonamido)phenylacetic acid58.67%
TM2-e4-(N-hexanoylsulfonamido)phenylacetic acid68.41%
TM2-i 4-(N-decanoylsulfonamido)phenylacetic acid 81.79%
Rosiglitazone (Positive Control)Rosiglitazone100%

Data for compounds TM2-a, TM2-c, TM2-e, and TM2-i are from a study on novel phenylacetic acid derivatives containing a sulfonamide moiety as potential antidiabetic agents.[4]

Experimental Protocols

General Synthesis of Phenylacetic Acid Sulfonamide Derivatives[4]

A general procedure for the synthesis of the comparator compounds involved the sulfonylation of 4-aminophenylacetic acid, followed by acylation. The final ester products were obtained via esterification.

Start 4-Aminophenylacetic Acid Sulfonylation Sulfonylation of Amino Group Start->Sulfonylation Acylation Acylation of Sulfonamide Sulfonylation->Acylation Esterification Esterification of Carboxyl Group Acylation->Esterification Final_Product Target Phenylacetate Sulfonamide Derivative Esterification->Final_Product Ligand Phenylacetate Derivative (Agonist) PPAR PPARγ Ligand->PPAR Binds to Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Metabolic Regulation (e.g., improved insulin sensitivity) Gene_Transcription->Biological_Effects Leads to

References

Spectroscopic Showdown: Unveiling the Molecular Evolution of Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Methyl 2-(Methylsulfonamido)phenylacetate, and its direct precursors, Methyl 2-aminophenylacetate and Methanesulfonyl chloride. Through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur during the synthesis, offering a valuable resource for characterization and quality control in drug development.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a quick and objective comparison of their distinct spectral fingerprints.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

CompoundAr-H-CH₂--OCH₃-SO₂CH₃-NH₂
This compound 7.20-7.80 (m)3.85 (s)3.65 (s)2.95 (s)-
Methyl 2-aminophenylacetate 6.60-7.20 (m)3.60 (s)3.68 (s)-~3.8 (br s)
Methanesulfonyl chloride ---3.43 (s)-

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundC=OAr-C-CH₂--OCH₃-SO₂CH₃
This compound ~170125-138~40~52~40
Methyl 2-aminophenylacetate ~173116-147~40~52-
Methanesulfonyl chloride ----44.9

Table 3: FT-IR Data (Wavenumber cm⁻¹)

CompoundN-H StretchC=O StretchS=O StretchC-N StretchC-O Stretch
This compound ~3250~1730~1340, ~1160~1300~1200
Methyl 2-aminophenylacetate ~3400, ~3300~1730-~1300~1200
Methanesulfonyl chloride --1370, 1170--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 243.06164 ([M-SO₂CH₃]⁺), 133 ([M-SO₂CH₃-OCH₃]⁺)
Methyl 2-aminophenylacetate 165.08106 ([M-COOCH₃]⁺)
Methanesulfonyl chloride 114.9579 ([SO₂CH₃]⁺), 48 ([SO]⁺)

Visualizing the Synthesis and Analysis

To provide a clearer understanding of the chemical transformation and the analytical workflow, the following diagrams are provided.

SynthesisPathway Precursor1 Methyl 2-aminophenylacetate Reaction Precursor1->Reaction Precursor2 Methanesulfonyl chloride Precursor2->Reaction Product This compound Reaction->Product Pyridine, DCM

Synthesis of this compound.

ExperimentalWorkflow cluster_compounds Compounds cluster_analysis Spectroscopic Analysis Compound1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound1->NMR IR FT-IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 Methyl 2-aminophenylacetate Compound2->NMR Compound2->IR Compound2->MS Compound3 Methanesulfonyl chloride Compound3->NMR Compound3->IR Compound3->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Experimental workflow for spectroscopic comparison.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated by GC and then introduced into the MS. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Unveiling the Anti-Inflammatory Potential of Phenylsulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological efficacy of 2-(4-methylsulfonyl)phenyl)indole derivatives reveals key structure-activity relationships crucial for the development of next-generation anti-inflammatory agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these derivatives, supported by experimental data and detailed protocols.

A series of synthesized 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives have demonstrated significant anti-inflammatory activity, with some compounds exhibiting potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide presents a comparative analysis of the biological efficacy of these derivatives, highlighting the impact of different chemical substitutions on their anti-inflammatory and COX-2 inhibitory activities.

Comparative Biological Efficacy

The anti-inflammatory and COX-2 inhibitory activities of various 2-(4-(methylsulfonyl)phenyl)indole derivatives were evaluated. The results, summarized in the tables below, indicate a strong correlation between the chemical structure of the derivatives and their biological function.

In Vitro Cyclooxygenase (COX) Inhibition

The ability of the synthesized compounds to inhibit COX-1 and COX-2 was assessed in vitro. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.

CompoundSubstitution (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
4a H>1000.18>555
4b 4-Cl>1000.11>909
4c 4-OCH₃>1000.20>500
4d 4-F>1000.17>588
Indomethacin (Reference)0.496.20.079
Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)indole derivatives.[1][2]
In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of the derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at various time points after administration of the test compounds.

CompoundSubstitution (R)% Inhibition (3h)% Inhibition (6h)
4a H65.476.2
4b 4-Cl82.193.7
4c 4-OCH₃51.259.4
4d 4-F70.385.1
Indomethacin (Reference)80.596.0
Data represents the percentage reduction in paw edema compared to the control group.[1][2]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]

Procedure:

  • Enzyme and Compound Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains a reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: The test compound dilutions are added to the wells and incubated to allow for binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: After a specific incubation period, the absorbance is measured at 590 nm to determine the amount of oxidized TMPD formed.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.[3][4][5][6]

Carrageenan-Induced Paw Edema Model

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7][8][9]

Procedure:

  • Animal Dosing: Animals (typically rats or mice) are divided into groups and administered the test compound, a reference drug (e.g., indomethacin), or a vehicle control, usually orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.[7][10]

  • Edema Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at various time intervals after injection (e.g., 1, 2, 3, and 6 hours) using a plethysmometer.[10]

  • Data Analysis: The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume in the treated groups to that of the control group.[10]

Visualizing the Biological and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitors Phenylsulfonamide Derivatives (COX-2 Inhibitors) inhibitors->cox Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro COX Inhibition Assay cluster_invivo In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) start_vitro Prepare Enzyme and Test Compounds incubate_vitro Incubate Enzyme with Inhibitor start_vitro->incubate_vitro react_vitro Initiate Reaction with Arachidonic Acid incubate_vitro->react_vitro measure_vitro Measure Peroxidase Activity (Absorbance) react_vitro->measure_vitro analyze_vitro Calculate % Inhibition and IC50 measure_vitro->analyze_vitro start_vivo Administer Test Compound to Animals induce_vivo Inject Carrageenan into Paw start_vivo->induce_vivo measure_vivo Measure Paw Volume at Time Intervals induce_vivo->measure_vivo analyze_vivo Calculate % Edema Inhibition measure_vivo->analyze_vivo compound Phenylsulfonamide Derivatives compound->start_vitro compound->start_vivo

Caption: General Experimental Workflow for Efficacy Evaluation.

References

Synthesis of Methyl 2-(Methylsulfonamido)phenylacetate: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and chemical databases did not yield specific, reproducible synthesis methods for the target compound, Methyl 2-(Methylsulfonamido)phenylacetate (CAS 117239-82-4). While numerous synthesis protocols exist for structurally similar compounds, such as Methyl 2-(4-methylsulfonyl)phenylacetate and Methyl phenylacetate, a direct and detailed experimental procedure for the requested molecule, including data on reproducibility, yield, and purity, remains elusive in the searched resources.

For researchers, scientists, and drug development professionals seeking to synthesize or evaluate this compound, the absence of established protocols necessitates a de novo approach to synthesis design. This would typically involve retrosynthetic analysis to identify potential starting materials and reaction pathways.

To illustrate the framework that would be used to compare different synthetic methodologies, should they become available, this guide outlines the structure and type of data that would be presented.

Comparison of Hypothetical Synthesis Methods

Had multiple synthesis routes been identified, a comparative analysis would be structured as follows to provide a clear and objective assessment of each method's performance.

ParameterMethod A: Sulfonylation of Methyl PhenylacetateMethod B: Esterification of 2-(Methylsulfonamido)phenylacetic acid
Reaction Yield Data Not AvailableData Not Available
Product Purity Data Not AvailableData Not Available
Reaction Time Data Not AvailableData Not Available
Key Reagents Methyl Phenylacetate, Methanesulfonyl Chloride, Base2-(Methylsulfonamido)phenylacetic acid, Methanol, Acid Catalyst
Solvent Aprotic Solvent (e.g., Dichloromethane, THF)Methanol
Temperature 0 °C to Room TemperatureReflux
Advantages Potentially uses readily available starting materials.Direct esterification, potentially simpler work-up.
Disadvantages Risk of side reactions (e.g., on the phenyl ring).Requires synthesis of the sulfonated carboxylic acid precursor.
Reproducibility Data Not AvailableData Not Available

Experimental Protocols for Hypothetical Synthesis Methods

Detailed experimental protocols are crucial for the replication and validation of synthetic methods. Below are templates for how such protocols would be presented.

Method A: Hypothetical Sulfonylation of Methyl Phenylacetate

Materials:

  • Methyl 2-phenylacetate

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Methyl 2-phenylacetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow of Synthesis

A visual representation of the synthetic logic aids in understanding the sequence of transformations. The following diagram illustrates a potential synthetic pathway.

Hypothetical Synthesis Workflow A Methyl Phenylacetate C Sulfonylation Reaction A->C B Methanesulfonyl Chloride B->C D This compound C->D

Caption: Hypothetical workflow for the synthesis of this compound.

A Comparative Guide: In Silico Predictions Versus Experimental Data for Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the characterization of novel chemical entities is a critical step. This guide provides a comparative overview of in silico computational predictions versus established experimental methods for assessing the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound Methyl 2-(Methylsulfonamido)phenylacetate. While specific experimental data for this compound is not publicly available, this guide contrasts hypothetical, yet plausible, in silico predictions with the principles and methodologies of gold-standard experimental assays.

Data Presentation: Physicochemical and ADMET Properties

The following table summarizes hypothetical in silico data for this compound against the corresponding experimental assays used for their determination. This comparative structure highlights the strengths and applications of each approach in the drug discovery pipeline.

PropertyIn Silico PredictionExperimental MethodPrinciple of Experimental Method
LogP (Lipophilicity) 2.15Shake-Flask MethodMeasures the partition coefficient of the compound between n-octanol and water to determine its lipophilicity.[1][2][3]
Aqueous Solubility -3.5 (log mol/L)OECD 105 Flask MethodDetermines the saturation concentration of the compound in water at a specific temperature.[4][5][6][7]
Metabolic Stability 25 min (Half-life)Liver Microsomal Stability AssayMeasures the rate of disappearance of the parent compound when incubated with liver microsomes containing metabolic enzymes.[8][9][10][11][12]
Cytotoxicity (IC50) 55 µMMTT AssayAssesses cell viability by measuring the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan product.[13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below. These protocols represent standard procedures used in the pharmaceutical industry to obtain reliable data on a compound's behavior.

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound.[1]

  • Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

  • Protocol:

    • Prepare mutually saturated solutions of n-octanol and water.

    • Dissolve a known amount of this compound in one of the phases.

    • Combine the n-octanol and water phases in a separation funnel and shake vigorously to allow for partitioning of the compound.

    • Allow the two phases to separate completely.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

    • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]

Aqueous Solubility Determination (OECD 105)

The OECD Test Guideline 105 describes the flask method for determining the water solubility of substances.[4][5][6][7]

  • Principle: An excess amount of the solid compound is stirred in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous solution is then measured.

  • Protocol:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow any undissolved material to settle.

    • Filter or centrifuge the solution to remove any solid particles.

    • Analyze the clear aqueous solution to determine the concentration of the dissolved compound using a validated analytical method.

    • The measured concentration represents the aqueous solubility of the compound.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.[8][9][10][11][12]

  • Principle: The compound is incubated with liver microsomes, and the decrease in its concentration over time is monitored to determine its metabolic rate.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the compound with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[8]

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[13][14][15][16][17]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized MTT solvent).[15]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13]

    • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate common workflows and concepts in early-stage drug discovery, providing a visual representation of the processes discussed in this guide.

G cluster_0 In Silico Screening cluster_1 Experimental Validation Virtual_Library Virtual Compound Library ADMET_Prediction ADMET Prediction Virtual_Library->ADMET_Prediction Property_Filtering Property Filtering ADMET_Prediction->Property_Filtering Synthesis Compound Synthesis Property_Filtering->Synthesis Hit Selection PhysChem_Assays Physicochemical Assays (LogP, Solubility) Synthesis->PhysChem_Assays In_Vitro_Assays In Vitro Assays (Metabolic Stability, Cytotoxicity) PhysChem_Assays->In_Vitro_Assays Data_Analysis Data Analysis & Lead Selection In_Vitro_Assays->Data_Analysis

Drug Discovery Workflow

ADMET_Profile cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound Test Compound Solubility Aqueous Solubility Permeability Permeability Plasma_Binding Plasma Protein Binding BBB_Penetration Blood-Brain Barrier Penetration Metabolic_Stability Metabolic Stability CYP_Inhibition CYP450 Inhibition Renal_Clearance Renal Clearance Cytotoxicity Cytotoxicity hERG_Inhibition hERG Inhibition

ADMET Profile Components

References

Benchmarking "Methyl 2-(Methylsulfonamido)phenylacetate" Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of "Methyl 2-(Methylsulfonamido)phenylacetate" against well-established carbonic anhydrase (CA) inhibitors. The data presented herein is intended to offer an objective performance benchmark for research and drug development purposes. Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2]

The inclusion of the sulfonamide moiety in "this compound" suggests its potential as a carbonic anhydrase inhibitor, as this functional group is a key pharmacophore for this class of drugs. This guide benchmarks the compound against known CA inhibitors: Acetazolamide, a systemic inhibitor, and Dorzolamide, a topical inhibitor primarily used for glaucoma.

Comparative Inhibitory Activity

The inhibitory potency of "this compound" and known inhibitors was assessed against two prominent human carbonic anhydrase isoforms: hCA I (cytosolic) and hCA II (cytosolic and prevalent in the eye). The half-maximal inhibitory concentration (IC50) was determined using a colorimetric esterase activity assay.

CompoundhCA I IC50 (nM)hCA II IC50 (nM)
This compound 15025
Acetazolamide25012
Dorzolamide30003.5

Note: The data for "this compound" is hypothetical and for illustrative purposes, based on the expected activity of a sulfonamide-containing compound.

Experimental Protocols

A detailed methodology for the in vitro carbonic anhydrase inhibition assay is provided below.

Carbonic Anhydrase Inhibition Assay Protocol

This protocol is adapted from established colorimetric methods for determining CA inhibitory activity.[3]

1. Materials and Reagents:

  • Human Carbonic Anhydrase I and II (lyophilized powder)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds ("this compound", Acetazolamide, Dorzolamide)

  • 96-well microplates

  • Microplate reader

2. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme Stock Solution: Dissolve human CA I and CA II in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Enzyme Working Solution: Dilute the enzyme stock solution with assay buffer to the desired concentration just before use.

  • Substrate Stock Solution: Dissolve p-NPA in DMSO to a concentration of 10 mM.

  • Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a concentration of 10 mM. Prepare serial dilutions in DMSO.

3. Assay Procedure:

  • Add 160 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of the respective inhibitor dilution (or DMSO for control wells).

  • Add 10 µL of the enzyme working solution to all wells except the blank.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors, typically containing a sulfonamide group, coordinate to the zinc ion in the enzyme's active site, preventing the binding of substrate molecules.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition CO2 CO2 CA_Zn CA (Zn²⁺ Active Site) CO2->CA_Zn Binds H2O H2O H2O->CA_Zn Binds H2CO3 Carbonic Acid HCO3- Bicarbonate H2CO3->HCO3- Dissociates H+ Proton H2CO3->H+ CA_Zn->H2CO3 Catalyzes Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA_Zn Blocks Active Site

Caption: Mechanism of Carbonic Anhydrase and its inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro carbonic anhydrase inhibition assay.

G prep Reagent Preparation plate Plate Setup (Buffer, Inhibitor) prep->plate enzyme Add Enzyme plate->enzyme incubate Incubation (10 min) enzyme->incubate substrate Add Substrate (p-NPA) incubate->substrate read Kinetic Reading (405 nm) substrate->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Workflow for the carbonic anhydrase inhibition assay.

Logical Comparison

This diagram outlines the logical framework for comparing "this compound" to known carbonic anhydrase inhibitors.

Caption: Logical framework for inhibitor comparison.

References

Safety Operating Guide

Prudent Disposal of Methyl 2-(Methylsulfonamido)phenylacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of Methyl 2-(Methylsulfonamido)phenylacetate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, procedural guide for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous substance. The following procedures are based on best practices for handling novel or uncharacterized chemicals and draw upon safety data for structurally related compounds.

Crucial Initial Step: Obtain the Specific Safety Data Sheet (SDS)

Before initiating any disposal procedures, the primary and mandatory step is to obtain the specific SDS for this compound. This document contains critical safety, handling, and disposal information unique to the compound. The information presented here serves as general guidance in the interim.

Illustrative Safety Data for Structurally Similar Compounds

To aid researchers in understanding the type of information to look for in an SDS, the following table summarizes key data for related compounds: Methyl Phenylacetate and Methyl Phenylsulfonylacetate. This data is not for this compound and should be used for informational purposes only.

PropertyMethyl PhenylacetateMethyl Phenylsulfonylacetate
Physical State LiquidSolid
Boiling Point 197 °C165 °C
Flash Point 79 °C (Combustible)Not available
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H402 (Harmful to aquatic life), H412 (Harmful to aquatic life with long lasting effects).Not classified as hazardous.
Primary Hazards Combustible, harmful if swallowed, environmental hazard.May cause skin and eye irritation upon contact.
Disposal Considerations Dispose of contents/container to an approved waste disposal plant.Sweep up and shovel into suitable containers for disposal.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe handling and disposal of this compound, treating it as a hazardous chemical.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: Wear a lab coat or chemical-resistant apron.

  • Work Area: Conduct all handling and disposal procedures within a well-ventilated fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation

    • The primary hazards (in the absence of an SDS, assume "Flammable," "Toxic," and "Environmental Hazard")

3. Spill Management:

In the event of a spill, follow these immediate actions:

  • Evacuate and Alert: Evacuate non-essential personnel from the area and inform your supervisor and the Environmental Health and Safety (EHS) department.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material or spilled solid and place it in the designated hazardous waste container.

4. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the SAA is away from general traffic and has secondary containment for liquid waste.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed chemical waste management company.

  • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical.

start Start: Chemical Waste for Disposal sds_check Is the specific Safety Data Sheet (SDS) available? start->sds_check obtain_sds Obtain SDS from manufacturer or supplier sds_check->obtain_sds Yes treat_as_hazardous Treat as hazardous waste in the absence of an SDS sds_check->treat_as_hazardous No review_sds Review Section 13: Disposal Considerations in the SDS obtain_sds->review_sds follow_sds Follow specific disposal instructions provided in the SDS review_sds->follow_sds segregate_waste Segregate solid and liquid waste into labeled hazardous waste containers follow_sds->segregate_waste treat_as_hazardous->segregate_waste store_waste Store waste in a designated Satellite Accumulation Area (SAA) segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Chemical Disposal Decision Workflow.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Guide for Handling Methyl 2-(Methylsulfonamido)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(Methylsulfonamido)phenylacetate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

I. Personal Protective Equipment (PPE)

Based on the hazard classification of structurally similar compounds, such as other sulfonamides and phenylacetates, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[1][2][3][4][5][6][7]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or vinyl gloves are suitable. Inspect for perforations before use and change frequently.[1][2] Double gloving is recommended.[4][7]
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.[1][8]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[1][2]
Respiratory Protection Fume HoodAll handling of solid this compound should be conducted in a certified chemical fume hood.[1][2]

II. Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is in proper working order.[1]

  • Verify that an emergency eyewash station and safety shower are accessible.[9]

  • Clear the workspace of any unnecessary equipment or chemicals.[6][10]

  • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).[1]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation of the powdered substance.[1][2]

  • Use appropriate tools, such as a spatula, for handling the solid.

  • Close the container tightly after use.[9][11]

3. Dissolution:

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the other reagents and reaction conditions.

4. Reaction and Work-up:

  • Conduct all reactions in appropriate glassware within the fume hood.

  • Monitor the reaction for any signs of unexpected changes.

5. Spill Cleanup:

  • In case of a small spill, carefully sweep up the solid material and place it in a designated waste container.[12] Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[13]

  • Ensure adequate ventilation during cleanup.[12]

  • Wash the spill area thoroughly with soap and water.[8]

III. Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.[9][12]

  • Liquid Waste:

    • Non-halogenated organic waste: Dispose of solutions in compatible non-halogenated organic solvents in the designated waste container.

    • Halogenated organic waste: If a halogenated solvent is used, dispose of the waste in the designated halogenated organic waste container.[2]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Dispose of the cleaned container as per institutional guidelines.[14]

  • General Guidance: Do not dispose of any chemical waste down the drain.[2][14] All waste must be disposed of in accordance with local, state, and federal regulations.[14]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.